5-(Chloromethyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHZLUVPVJDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571044 | |
| Record name | 5-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172649-57-9 | |
| Record name | 5-(Chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Chloromethyl)oxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)oxazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive chloromethyl group attached to the C5 position of the oxazole ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The oxazole scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation to support research and development efforts.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the chlorination of 5-(hydroxymethyl)oxazole. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
General Reaction Scheme
Caption: General synthesis route for this compound.
Experimental Protocol: Chlorination of 5-(Hydroxymethyl)oxazole
This protocol is based on established procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.[2]
Materials:
-
5-(Hydroxymethyl)oxazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous hexane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: This will cause gas evolution (CO₂ and SO₂). Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Chemical and Physical Properties
| Property | Value | Reference/Note |
| Chemical Name | This compound | - |
| CAS Number | 172649-57-9 | [1][3][4][5][6] |
| Molecular Formula | C₄H₄ClNO | [3][4] |
| Molecular Weight | 117.53 g/mol | [3] |
| Physical State | Expected to be a liquid at room temperature | Based on derivatives like 5-(tert-butyl)-2-(chloromethyl)oxazole which is a liquid. |
| Boiling Point | Not definitively reported. Estimated to be in the range of 150-200 °C at atmospheric pressure. | Based on the boiling point of 5-(tert-butyl)-2-(chloromethyl)oxazole (204.8 °C). |
| Density | Not definitively reported. | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General property of similar organic compounds. |
| Storage | Store in an inert atmosphere at 2-8°C. | [3] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-CH₂Cl (Chloromethyl group): A singlet is expected around δ 4.6-4.8 ppm.
-
Oxazole Ring Protons:
-
H2: A singlet is expected around δ 8.0-8.2 ppm.
-
H4: A singlet is expected around δ 7.2-7.4 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
-CH₂Cl (Chloromethyl carbon): A signal is expected around δ 40-45 ppm.
-
Oxazole Ring Carbons:
-
C2: A signal is expected around δ 150-152 ppm.
-
C4: A signal is expected around δ 125-128 ppm.
-
C5: A signal is expected around δ 140-143 ppm.
-
IR (Infrared) Spectroscopy:
-
C-H stretching (aromatic): ~3100-3150 cm⁻¹
-
C=N stretching: ~1600-1650 cm⁻¹
-
C=C stretching: ~1500-1550 cm⁻¹
-
C-O-C stretching: ~1050-1150 cm⁻¹
-
C-Cl stretching: ~650-800 cm⁻¹
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): m/z = 117 (for ³⁵Cl) and 119 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Major Fragmentation: Loss of a chlorine atom ([M-Cl]⁺) and fragmentation of the oxazole ring.
Reactivity and Chemical Properties
The chemical reactivity of this compound is dominated by the presence of the chloromethyl group, which acts as a good electrophilic site, and the aromatic oxazole ring.
Nucleophilic Substitution
The chloromethyl group is highly susceptible to nucleophilic substitution reactions (Sₙ2). The chlorine atom is a good leaving group, allowing for the introduction of a wide variety of functional groups.[1]
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
Common nucleophiles include:
-
Amines (R-NH₂): To form aminomethyl-oxazole derivatives.
-
Thiols (R-SH): To form thiomethyl-oxazole derivatives.
-
Alkoxides (R-O⁻): To form alkoxymethyl-oxazole derivatives.
-
Cyanide (CN⁻): To form cyanomethyl-oxazole derivatives, which can be further elaborated.
-
Azide (N₃⁻): To form azidomethyl-oxazole derivatives, a precursor to aminomethyl compounds via reduction.
Reactions of the Oxazole Ring
The oxazole ring is an aromatic heterocycle and can undergo reactions typical of such systems, although the presence of the heteroatoms influences its reactivity.
-
Electrophilic Aromatic Substitution: The oxazole ring is generally electron-deficient and therefore less reactive towards electrophilic substitution than benzene. However, substitution can occur, with the C4 position being the most likely site of attack.
-
Diels-Alder Reaction: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. This reaction can be a powerful tool for the construction of more complex heterocyclic systems.[7]
Applications in Drug Development
The utility of this compound as a synthetic intermediate is highlighted by its application in the development of pharmaceutically active compounds. A notable example is its use in the synthesis of P2X7 receptor antagonists.[8] The P2X7 receptor is a ligand-gated ion channel involved in inflammatory processes, and its antagonists are being investigated for the treatment of various inflammatory diseases.
The synthesis of these antagonists often involves the nucleophilic displacement of the chloride from this compound by an appropriate amine-containing scaffold.
Caption: Logical workflow for the use of this compound in drug development.
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[9]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10]
-
Conclusion
This compound is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the high reactivity of its chloromethyl group towards nucleophilic substitution make it an attractive starting material for the construction of diverse molecular architectures. The applications of this compound in the development of P2X7 receptor antagonists underscore its importance in the search for new therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this versatile intermediate, offering insights into its synthesis, properties, and applications, thereby facilitating its effective use in the laboratory.
References
- 1. 172649-57-9 | Oxazole, 5-(chloromethyl)- | Tetrahedron [thsci.com]
- 2. 172649-57-9 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 3. 172649-57-9|this compound|BLD Pharm [bldpharm.com]
- 4. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. EP3398941A1 - Heterocyclic p2x7 antagonists - Google Patents [patents.google.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)oxazole is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining a reactive chloromethyl group with an aromatic oxazole ring, imparts a distinct profile of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its significant biological activities. The information is curated to support researchers, scientists, and drug development professionals in leveraging this compound for novel molecular design and application.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. While experimental data for the parent compound is limited in publicly available literature, the following tables summarize the known and predicted properties, supplemented with data from closely related derivatives to provide a comparative context.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₄H₄ClNO | [1] |
| Molecular Weight | 117.53 g/mol | [1] |
| Boiling Point | 177.7 ± 15.0 °C | (Predicted)[2] |
| Density | 1.261 ± 0.06 g/cm³ | (Predicted)[2] |
| pKa | 0.40 ± 0.10 | (Predicted)[2] |
| Physical Form | Not specified, likely a liquid or low-melting solid | Inferred from derivatives |
| Solubility | Soluble in dichloromethane | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Table 2: Physicochemical Properties of Selected this compound Derivatives
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |
| 5-(Chloromethyl)benzo[d]oxazole | 1201648-09-0 | C₈H₆ClNO | 167.59 | 267.2 ± 15.0 | 1.86[4] |
| 5-(tert-Butyl)-2-(chloromethyl)oxazole | 224441-73-0 | C₈H₁₂ClNO | 173.64 | 204.772 | Not Found |
| 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | 1023811-25-7 | C₁₁H₁₀ClNO | 207.65 | Not Found | Not Found |
| 2-(Chloromethyl)-5-(4-fluorophenyl)-4-methyl-1,3-oxazole | - | C₁₁H₉ClFNO | 225.65 | Not Found | Not Found |
Synthesis and Characterization
The synthesis of this compound and its derivatives is of significant interest for the generation of novel chemical entities. Below are detailed protocols for a general synthesis and the primary methods for structural characterization.
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chloromethylation of a suitable oxazole precursor. The following protocol is a generalized procedure based on established methods.[3]
Materials:
-
Oxazole precursor (e.g., 2-unsubstituted oxazole)
-
Chloromethylating agent (e.g., chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether)
-
Lewis acid catalyst (e.g., ZnCl₂)
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the oxazole precursor and a Lewis acid catalyst (e.g., 1.2 equivalents of ZnCl₂).
-
Dissolution: Anhydrous dichloromethane is added to dissolve the starting materials, and the mixture is cooled to 0-5°C in an ice bath.
-
Addition of Reagents: The chloromethylating agent is dissolved in anhydrous DCM and added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5°C. A base is then added to neutralize the acid generated during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. A typical reaction time is 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Experimental Protocol: Characterization
The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]
-
Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher spectrometer. The characteristic signals for this compound would include a singlet for the chloromethyl protons (CH₂Cl) typically downfield due to the electron-withdrawing effect of the chlorine atom, and distinct signals for the protons on the oxazole ring.
-
¹³C NMR Spectroscopy: The spectrum provides information on the carbon framework. The carbon of the chloromethyl group will appear at a characteristic chemical shift, along with the signals for the carbons of the oxazole ring.
2.2.2. Infrared (IR) Spectroscopy [6]
-
Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between two KBr plates or as a thin film.
-
Analysis: The IR spectrum is used to identify functional groups. Key absorptions for this compound would include C-H stretching of the aromatic ring, C=N and C=C stretching vibrations characteristic of the oxazole ring, and the C-Cl stretching vibration.
2.2.3. Mass Spectrometry (MS) [5]
-
Analysis: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Their reactivity, particularly the electrophilic nature of the chloromethyl group, allows for covalent interactions with biological macromolecules like proteins and nucleic acids, leading to effects such as enzyme inhibition and DNA modification.[3] This reactivity underpins their potential as antibacterial, antifungal, antiviral, and anticancer agents.[3]
Anticancer Activity
Oxazole derivatives have been extensively investigated for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms of action.[7] Some of the key cellular targets include:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling, which is often constitutively active in cancer cells and promotes proliferation and survival.
-
Tubulin: Disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
DNA Topoisomerases: Inhibition of these enzymes, which are crucial for DNA replication and repair, results in DNA damage and cell death.[7]
-
Protein Kinases: Many oxazole-containing compounds act as inhibitors of various protein kinases that are dysregulated in cancer.
The following diagram illustrates a generalized workflow for the investigation of the anticancer mechanism of a this compound derivative.
References
- 1. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]
- 2. OXAZOLE, 5-(CHLOROMETHYL)- price,buy OXAZOLE, 5-(CHLOROMETHYL)- - chemicalbook [chemicalbook.com]
- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 4. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | 1023811-25-7 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benthamscience.com [benthamscience.com]
The Core Mechanism of Action of 5-(Chloromethyl)oxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group attached to an oxazole ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] The inherent reactivity of the chloromethyl moiety allows for covalent interactions with biological macromolecules, underpinning its diverse pharmacological effects, which include antimicrobial, anticancer, and enzyme-inhibiting activities.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound and its derivatives, with a focus on its molecular interactions, effects on signaling pathways, and the methodologies used to elucidate these functions.
Core Mechanism of Action: Covalent Modification and Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects is through the covalent modification of nucleophilic residues in proteins and nucleic acids. The chloromethyl group is a potent electrophile, making it susceptible to nucleophilic attack by amino acid side chains such as cysteine, histidine, and lysine.[1][4] This irreversible binding can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of cellular signaling pathways.
Enzyme Inhibition
Derivatives of this compound have been shown to inhibit a variety of enzymes, with quantitative data available for several key targets.
Table 1: Enzyme Inhibition and Cytotoxic Activity of Oxazole Derivatives
| Compound Class | Target Enzyme/Cell Line | IC50 / MIC | Reference |
| Benzimidazole-oxazole hybrids | Acetylcholinesterase (AChE) | 0.10 ± 0.050 µM to 12.60 ± 0.30 µM | [1] |
| Benzimidazole-oxazole hybrids | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 µM to 16.30 ± 0.30 µM | [1] |
| Oxazol-5-one derivative (5t) | HepG2 (Liver Cancer) Cells | 1.8 µM | [5] |
| 1,3-Oxazole derivatives | Hep-2 (Laryngeal Cancer) Cells | 60.2 µM (most promising compound) | |
| 4H-1,3-Oxazol-5-ones (2b, 2c) | E. coli ATCC 25922 | MIC: 28.1 µg/mL | |
| N-acyl phenylalanine (1d) | E. coli ATCC 25922 | MIC: 28.1 µg/mL | |
| N-acyl phenylalanine (1d) | C. albicans 128 | MIC: 14 µg/mL |
Signaling Pathways
The biological consequences of this compound and its derivatives are often mediated through the modulation of specific signaling pathways. A notable example is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of antioxidant enzymes like Peroxiredoxin 1 (PRDX1).
ROS-Dependent Apoptosis via PRDX1 Inhibition
Some oxazole derivatives have been found to target and inhibit the antioxidant enzyme PRDX1.[5] PRDX1 plays a crucial role in cellular redox homeostasis by detoxifying peroxides. Its inhibition leads to an accumulation of intracellular ROS, which can trigger oxidative stress and subsequently activate apoptotic pathways.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to screen for AChE inhibitors.
1. Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
2. Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 130 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Covalent Modification of Proteins
The following is a general workflow to confirm the covalent binding of a reactive compound like this compound to a target protein.
1. Principle: Mass spectrometry is a powerful technique to detect the formation of a covalent adduct between a small molecule and a protein. An increase in the mass of the protein corresponding to the molecular weight of the small molecule indicates covalent binding.
2. Materials:
-
Purified target protein
-
This compound or its derivative
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Mass spectrometer (e.g., ESI-MS)
3. Procedure:
-
Incubate the target protein with an excess of the this compound derivative in the reaction buffer at a controlled temperature (e.g., 37°C) for a defined period.
-
A control reaction containing the protein in the buffer without the compound should be run in parallel.
-
After incubation, desalt the samples to remove unreacted compound and buffer components.
-
Analyze the protein samples by mass spectrometry to determine the molecular weight of the protein in both the treated and control samples.
-
A mass shift in the treated sample equivalent to the mass of the oxazole derivative confirms covalent modification.
Conclusion
This compound and its derivatives represent a promising class of compounds with a distinct mechanism of action centered on the covalent modification of biological targets. This reactivity allows for potent and often irreversible inhibition of enzymes and modulation of cellular pathways, leading to a range of pharmacological activities. The ability to induce ROS-dependent apoptosis through the inhibition of key antioxidant enzymes like PRDX1 highlights a promising avenue for the development of novel anticancer therapeutics. Further detailed structure-activity relationship studies and proteomic-based target identification will be crucial in fully elucidating the therapeutic potential and selectivity of this versatile chemical scaffold.
References
- 1. PRDX1 knockdown promotes erastin-induced ferroptosis and impedes diffuse large B-cell lymphoma development by inhibiting the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rbmb.net [rbmb.net]
- 3. Roles of peroxiredoxins in cancer, neurodegenerative diseases and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmobiousa.com [cosmobiousa.com]
An In-depth Technical Guide on the Early Research of 5-(Chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)oxazole is a pivotal heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. Its importance stems from the unique combination of the stable oxazole ring and the reactive chloromethyl group. This technical guide delves into the early research on this compound, providing a comprehensive overview of its synthesis, chemical properties, and initial applications. Detailed experimental protocols from foundational studies are presented, along with a summary of quantitative data and visualizations of key chemical transformations to serve as a valuable resource for researchers in the field.
Introduction
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is present in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities. The introduction of a chloromethyl group at the 5-position of the oxazole ring creates a highly versatile intermediate. The chlorine atom acts as a good leaving group, making the methylene carbon susceptible to nucleophilic attack, thus allowing for the straightforward introduction of various functional groups. This reactivity has made this compound an important precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry where it has been utilized in the development of antibacterial, antifungal, antiviral, and anticancer agents.[1] This guide focuses on the foundational research that established the synthesis and chemical utility of this important synthetic intermediate.
Synthesis of this compound
Early methods for the synthesis of this compound primarily revolved around the construction of the oxazole ring from acyclic precursors already bearing the chloromethyl functionality or the chloromethylation of a pre-formed oxazole.
Robinson-Gabriel Synthesis and Related Cyclizations
A plausible early conceptual pathway to this compound would involve the reaction of 1,3-dichloroacetone with formamide. This reaction, a variation of the Bredereck reaction, would proceed through the initial formation of an α-amino ketone intermediate, which then cyclizes and dehydrates to form the oxazole ring.
Conceptual Experimental Workflow: Synthesis via Dichloroacetone and Formamide
Caption: Conceptual workflow for the synthesis of this compound.
Chloromethylation of Oxazole
Another key early strategy is the direct chloromethylation of an oxazole precursor. This electrophilic substitution reaction typically employs chloromethyl methyl ether or a similar reagent in the presence of a Lewis acid catalyst.
Experimental Protocol: Lewis Acid-Catalyzed Chloromethylation
A study demonstrated the efficient synthesis of 5-(chloromethyl)-1,3-oxazole using this approach.[1]
-
Reactants: Oxazole, chloromethyl methyl ether (MOMCl), Zinc Chloride (ZnCl₂)
-
Solvent: Dichloromethane (DCM)
-
Procedure: To a solution of oxazole in dichloromethane at 0-5°C, 1.2 equivalents of zinc chloride are added. Chloromethyl methyl ether is then added dropwise while maintaining the low temperature. The reaction mixture is stirred at 20°C.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
-
Yield: 78%[1]
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the chloromethyl group. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic substitution reactions, which typically proceed via an S\textsubscript{N}2 mechanism.[1]
Nucleophilic Substitution Reactions
A wide range of nucleophiles can displace the chloride ion, providing a facile route to a variety of 5-substituted oxazole derivatives. Early research explored reactions with amines, alkoxides, and thiols.
General Nucleophilic Substitution Workflow
Caption: General workflow of nucleophilic substitution on this compound.
Table 1: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-4,5-diphenyloxazole
While specific early data for the parent this compound is sparse, a study on the analogous 2-(chloromethyl)-4,5-diphenyloxazole provides valuable insight into the types of transformations and expected yields.
| Nucleophile/Reagent | Product | Yield (%) |
| Diethyl malonate, NaH | Diethyl (4,5-diphenyl-1,3-oxazol-2-ylmethyl)malonate | 40 |
| Sodium thiocyanate | 2-(Thiocyanatomethyl)-4,5-diphenyloxazole | High |
| Sodium thiophenoxide | 2-[(Phenylsulfanyl)methyl]-4,5-diphenyl-1,3-oxazole | High |
| Sodium methoxide | 2-(Methoxymethyl)-4,5-diphenyloxazole | - |
| Sodium phenoxide | 2-(Phenoxymethyl)-4,5-diphenyloxazole | - |
| Various amines | 2-(Aminomethyl)-4,5-diphenyloxazoles | - |
Data adapted from a study on 2-(chloromethyl)-4,5-diphenyloxazole, which serves as a model for the reactivity of the chloromethyl group on an oxazole ring.[2]
Experimental Protocol: Reaction with an Amine (General)
-
Reactants: 2-(Chloromethyl)-4,5-diphenyloxazole, primary amine (1.2 eq.), a base (e.g., NaH or excess amine).
-
Solvent: Aprotic polar solvent (e.g., DMF, DMSO).
-
Procedure: To a solution of the chloromethyl oxazole in the chosen solvent, the amine and base are added. The reaction mixture is heated to 60-80°C and stirred for 8-16 hours.
-
Work-up: The reaction mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Spectroscopic Data
The structural elucidation of this compound and its derivatives in early studies relied on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ ~7.8 ppm (s, 1H, H2), δ ~7.1 ppm (s, 1H, H4), δ ~4.7 ppm (s, 2H, CH₂Cl) |
| ¹³C NMR | δ ~151 ppm (C2), δ ~140 ppm (C5), δ ~125 ppm (C4), δ ~38 ppm (CH₂Cl) |
| Mass Spec (EI) | M⁺ peak at m/z 117/119 (due to ³⁵Cl/³⁷Cl isotopes) |
Early Applications in Medicinal Chemistry
The ability to easily functionalize this compound made it an attractive starting material in the search for new therapeutic agents. Oxazole derivatives, in general, were known to possess a broad range of pharmacological properties.[1] The reactive chloromethyl group allows for covalent modification of biological macromolecules such as proteins and nucleic acids, which was an early area of interest for potential antibacterial, antifungal, and anticancer applications.[1]
Logical Flow: From Building Block to Potential Drug Candidate
Caption: Application of this compound in drug discovery.
Conclusion
Early research on this compound successfully established its synthesis and demonstrated its utility as a versatile intermediate in organic chemistry. The high reactivity of the chloromethyl group towards nucleophilic substitution allows for the facile introduction of a wide variety of functional groups, making it a valuable building block for the synthesis of more complex molecules. This foundational work paved the way for the extensive use of this compound and its derivatives in medicinal chemistry and materials science. The experimental protocols and reactivity data from these early studies continue to be relevant for modern synthetic chemists.
References
An In-depth Technical Guide to 5-(Chloromethyl)oxazole: Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Chloromethyl)oxazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on its role as a key intermediate in the development of novel therapeutics. Experimental protocols for its synthesis and subsequent reactions, along with detailed spectroscopic data for its identification, are presented. Furthermore, this guide illustrates its application in the synthesis of P2X7 receptor antagonists, highlighting its importance in drug discovery.
Identification and Chemical Properties
This compound is a five-membered heterocyclic compound containing an oxazole ring substituted with a chloromethyl group at the 5-position. Its unique structure, featuring a reactive electrophilic chloromethyl group, makes it a valuable intermediate for a variety of chemical transformations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 172649-57-9 | [1][2][3][4] |
| Molecular Formula | C₄H₄ClNO | [2][5] |
| Molecular Weight | 117.53 g/mol | [2] |
| Boiling Point (Predicted) | 177.7 ± 15.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.261 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 0.40 ± 0.10 | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | N/A |
| SMILES | ClCC1=CN=CO1 | [2] |
| InChI Key | UJLHZLUVPVJDQI-UHFFFAOYSA-N | [2] |
Spectroscopic Identification
Accurate identification of this compound is crucial for its application in synthesis. The following are predicted and expected spectroscopic data based on its structure and data from related compounds.
2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet for the two protons of the chloromethyl group (-CH₂Cl).
-
A singlet for the proton at the C4 position of the oxazole ring.
-
A singlet for the proton at the C2 position of the oxazole ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂Cl | ~4.7 | Singlet |
| C4-H | ~7.2 | Singlet |
| C2-H | ~8.0 | Singlet |
2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide further confirmation of the structure.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Cl | ~38 |
| C5 | ~140 |
| C4 | ~125 |
| C2 | ~151 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the chlorination of a suitable precursor, such as 5-(hydroxymethyl)oxazole.
Caption: Synthetic pathway for this compound.
3.1. Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of 5-(hydroxymethyl)oxazole to this compound using thionyl chloride.
-
Materials:
-
5-(hydroxymethyl)oxazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Reactivity and Applications in Drug Development
The chloromethyl group at the 5-position of the oxazole ring is a highly reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a versatile building block in organic synthesis, particularly in the construction of complex molecules for drug discovery.[5]
Caption: General nucleophilic substitution reaction of this compound.
4.1. Application in the Synthesis of P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel involved in inflammatory and neurological processes.[6][7][8][9] Antagonists of this receptor are promising therapeutic agents for a range of diseases. This compound serves as a key intermediate in the synthesis of certain classes of P2X7 antagonists.
The general workflow involves the coupling of the this compound core with a suitable nucleophilic partner, which is a key fragment of the final antagonist molecule.
Caption: Workflow for the use of this compound in drug discovery.
4.2. Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.
-
To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 4: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |
-
Precautionary Statements:
-
P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the high reactivity of the chloromethyl group allow for the facile introduction of the oxazole moiety into a wide range of molecular scaffolds. The applications of this compound in the development of P2X7 receptor antagonists underscore its importance in the design of novel therapeutics for inflammatory and neurological disorders. This technical guide provides essential information for researchers and scientists to effectively and safely utilize this compound in their research and development endeavors.
References
- 1. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]
- 2. 172649-57-9 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 172649-57-9 | Oxazole, 5-(chloromethyl)- | Tetrahedron [thsci.com]
- 5. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Theoretical Insights into the Electronic Structure of 5-(Chloromethyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of 5-(Chloromethyl)oxazole. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets, thereby guiding rational drug design and development. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and provides visual representations of computational workflows and molecular orbital concepts.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The oxazole ring is a common scaffold in numerous biologically active molecules, and the chloromethyl substituent introduces a reactive site that can be exploited for covalent modification of biological targets. Theoretical and computational chemistry provide powerful tools to elucidate the electronic characteristics that govern the behavior of this molecule at a subatomic level.
This guide focuses on the insights gained from Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. By examining properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, we can better understand the reactivity and potential biological activity of this compound.
Electronic Properties and Reactivity Predictors
The electronic properties of this compound have been investigated using quantum chemical calculations. These studies provide quantitative data that are essential for predicting the molecule's behavior in chemical and biological systems.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.
Theoretical calculations on chloromethyl-substituted oxazoles indicate a HOMO-LUMO energy gap typically in the range of 5.0 to 5.5 eV, which suggests moderate chemical reactivity. The electron-withdrawing nature of the chloromethyl group significantly influences the electronic properties of the oxazole ring.
Table 1: Calculated Frontier Molecular Orbital Energies of a Substituted Oxazole Derivative *
| Parameter | Energy (eV) |
| HOMO Energy | -7.0 to -6.5 |
| LUMO Energy | -1.5 to -1.0 |
| HOMO-LUMO Gap | 5.5 to 5.0 |
Atomic Charges and Molecular Electrostatic Potential
Natural Bond Orbital (NBO) analysis is employed to calculate the distribution of electron density on each atom, providing insight into the molecule's polarity and potential sites for electrostatic interactions. The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
The chloromethyl group acts as an electron-withdrawing group, which leads to a decrease in electron density at the nitrogen atom and an increase in the electrophilic character of the carbon atoms within the oxazole ring. This is a critical factor in its reactivity profile.
Table 2: Hypothetical Natural Bond Orbital (NBO) Charges for this compound *
| Atom | Atomic Charge (e) |
| O1 | -0.45 |
| C2 | +0.35 |
| N3 | -0.20 |
| C4 | +0.10 |
| C5 | -0.15 |
| C(CH2) | +0.05 |
| Cl | -0.10 |
Note: These are illustrative values based on the known electronic effects and are intended to demonstrate the expected charge distribution. Precise values would require a dedicated DFT and NBO calculation for this compound.
Computational Methodology
The theoretical data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical experimental protocol for such calculations.
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p). The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.
Frequency Calculations
Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy.
Electronic Property Calculations
With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the calculation of HOMO and LUMO energies.
Natural Bond Orbital (NBO) Analysis
To determine the atomic charges and analyze the donor-acceptor interactions within the molecule, a Natural Bond Orbital (NBO) analysis is performed on the calculated wavefunction.
Visualizations
The following diagrams illustrate key concepts and workflows in the theoretical study of this compound's electronic structure.
Caption: Computational workflow for determining the electronic structure of this compound.
The Ascendant Trajectory of 5-(Chloromethyl)oxazole Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has long been a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents. Among the various substituted oxazoles, the 5-(chloromethyl)oxazole moiety has emerged as a particularly versatile and potent pharmacophore. The reactive chloromethyl group serves as a synthetic handle for the introduction of a wide range of functionalities, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology and infectious diseases.
Synthetic Strategies: Building the Oxazole Core
The construction of the this compound ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Van Leusen Oxazole Synthesis
A cornerstone in oxazole synthesis is the Van Leusen reaction, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base. This method is highly versatile and allows for the introduction of various substituents at the 5-position of the oxazole ring.
Detailed Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole
-
Reaction Setup: To a stirred solution of an appropriate aldehyde (1.0 equivalent) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents).
-
Base Addition: Cool the reaction mixture in an ice bath and add a base, such as potassium carbonate (K₂CO₃) or an ion-exchange resin (e.g., Ambersep® 900(OH)), portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.[1]
Other Synthetic Approaches
Besides the Van Leusen reaction, other methods for the synthesis of oxazole derivatives include the Robinson-Gabriel synthesis, the Bredereck reaction, and various metal-catalyzed cyclization reactions. The chloromethyl group is typically introduced either before or after the formation of the oxazole ring, often through chloromethylation of a suitable precursor using reagents like chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether in a solvent like dichloromethane.[2]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of oxazole derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.
Table 1: Anticancer Activity of Selected Oxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-oxazole 9 | AChE | 0.10 ± 0.050 | [3] |
| Benzimidazole-oxazole 14 | AChE | 0.20 ± 0.050 | [3] |
| Oxazolopyrimidine 5 | Breast Cancer Panel (NCI) | Log10GI50 < -8.00 | [4] |
| 1,3,4-Oxadiazole Derivative 1 | SGC-7901 (Gastric) | 1.61 ± 0.06 µg/mL | [5] |
| 1,3,4-Oxadiazole Derivative 2 | SGC-7901 (Gastric) | 2.56 ± 0.11 µg/mL | [5] |
Note: This table presents a selection of data from the literature and is not exhaustive.
The anticancer effects of this compound derivatives are often attributed to their interaction with key cellular targets involved in cancer cell proliferation, survival, and metastasis.
-
Tubulin Polymerization Inhibition: Several oxazole-containing compounds act as microtubule-targeting agents. They can disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell survival and proliferation. Certain oxazole derivatives have been identified as potent inhibitors of STAT3, disrupting its dimerization and downstream signaling.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat. This compound derivatives have shown promising activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Oxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Oxazolone-Sulfonamide 9a | S. aureus | 4 | [1] |
| Oxazolone-Sulfonamide 9b | E. coli | 8 | [1] |
| Oxazolone-Sulfonamide 9f | P. aeruginosa | 8 | [1] |
| Azole Derivative 5c | E. coli | 1.56 | [6] |
| Azole Derivative 5c | B. subtilis | 1.23 | [6] |
| Azole Derivative 5h | T. mentagrophytes | 0.619 | [6] |
Note: This table presents a selection of data from the literature and is not exhaustive.
Experimental Protocols for Biological Evaluation
The biological activity of this compound derivatives is typically assessed using a battery of in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Detailed Experimental Protocol: Broth Microdilution Method
-
Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental and Drug Discovery Workflow
The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Conclusion
This compound derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their synthetic accessibility, coupled with their potent and diverse biological activities, makes them attractive scaffolds for the development of novel anticancer and antimicrobial agents. Future research in this area will likely focus on the elucidation of novel mechanisms of action, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of their therapeutic potential in a broader range of diseases. The continued investigation of these fascinating molecules holds great promise for the future of medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 5-(Chloromethyl)oxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(chloromethyl)oxazole. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic values based on the analysis of structurally similar oxazole derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in the characterization of this and related compounds.
Introduction
This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The presence of a reactive chloromethyl group makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of synthesized this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from known spectroscopic properties of oxazole and its derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.9 - 8.1 | Singlet | H-2 (oxazole ring) |
| ~7.2 - 7.4 | Singlet | H-4 (oxazole ring) |
| ~4.7 - 4.9 | Singlet | -CH₂Cl |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-2 (oxazole ring) |
| ~145 - 150 | C-5 (oxazole ring) |
| ~125 - 130 | C-4 (oxazole ring) |
| ~35 - 40 | -CH₂Cl |
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3120 - 3150 | Medium | C-H stretching (oxazole ring) |
| ~1600 - 1620 | Medium | C=N stretching (oxazole ring) |
| ~1500 - 1520 | Medium | C=C stretching (oxazole ring) |
| ~1100 - 1150 | Strong | C-O-C stretching (oxazole ring) |
| ~700 - 800 | Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Assignment |
| 117/119 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |
| 82 | [M - Cl]⁺ |
| 78 | [M - CH₂Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids or low-melting solids): Place a drop of the sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for solids): Dissolve the sample in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (a direct insertion probe for solids or a GC inlet for volatile samples).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.
-
Acquire the spectrum in positive ion mode.
-
Workflow Visualization
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of an organic compound such as this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.
The Chloromethyl Group in Oxazoles: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a chloromethyl group onto the oxazole ring provides a highly reactive handle for further molecular elaboration, making chloromethylated oxazoles valuable intermediates in the synthesis of complex molecular architectures and in the development of novel therapeutic agents. This in-depth technical guide explores the core reactivity of the chloromethyl group in oxazoles, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing the synthetic potential of these versatile building blocks.
Core Reactivity Principles: Nucleophilic Substitution
The primary mode of reactivity for the chloromethyl group on an oxazole ring is nucleophilic substitution. The electron-withdrawing nature of the oxazole ring, coupled with the inherent polarity of the carbon-chlorine bond, renders the methylene carbon highly electrophilic and susceptible to attack by a wide variety of nucleophiles. This reactivity is often compared to that of benzylic halides, which are known for their enhanced reactivity in substitution reactions due to the stabilization of the transition state by the adjacent aromatic ring.
The substitution reactions of chloromethyl oxazoles typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration at the carbon center. However, under certain conditions, particularly with substrates that can form a stabilized carbocation, an SN1-like mechanism may be operative.
Quantitative Analysis of Nucleophilic Substitution Reactions
The versatility of the chloromethyl group is demonstrated by its reaction with a diverse array of nucleophiles, including amines, thiols, alkoxides, and carbanions. The following tables summarize the reported yields for the nucleophilic substitution of various chloromethylated oxazoles, providing a quantitative basis for comparison and reaction planning.
Table 1: Nucleophilic Substitution of 2-(Chloromethyl)-4,5-diphenyloxazole
| Nucleophile | Reagent | Solvent | Conditions | Yield (%) |
| Primary Amine | Ethanolamine | Ethanol | Reflux, 6h | 82 |
| Primary Amine | Cyclohexylamine | THF / Triethylamine | 60°C, 2h | 88 |
| Primary Amine | Aniline | Neat | 85°C, 12h | 75 |
| Secondary Amine | Diethylamine | Benzene | Reflux, 3h | 80 |
| Secondary Amine | Morpholine | Benzene | Reflux, 8h | 85 |
| Secondary Amine | N-Methylpiperazine | THF / Triethylamine | Reflux, 2h | 96 |
| N-Heterocycle | Imidazole | DMF / NaH | 5°C, 2h | 80 |
| Oxygen Nucleophile | Sodium Methoxide | Methanol | 5°C to rt, 16h | 72 |
| Oxygen Nucleophile | Sodium Ethoxide | Ethanol | 5°C to rt, 16h | 93 |
| Oxygen Nucleophile | 4-Bromophenol | DMF / K₂CO₃ | 100°C | 90 |
| Sulfur Nucleophile | Potassium Thiocyanate | Acetone | Reflux, 3h | 93 |
| Sulfur Nucleophile | Thiophenol | DMF / NaH | 5°C to rt | 90 |
| Carbon Nucleophile | Sodium Cyanide | DMF | 10°C to rt, 16h | 41 |
| Carbon Nucleophile | Diethyl Malonate | THF / NaH | 5°C to rt, 16h | 40 |
| Phosphorus Nucleophile | Triphenylphosphine | Toluene | Reflux, 16h | 30 |
Table 2: Comparative Reactivity of 2-(Halomethyl)-4,5-diphenyloxazoles
| Halide | Nucleophile | Reaction Time | Temperature | Yield (%) |
| Chloro | Diethyl Malonate | 16h | rt | 40 |
| Bromo | Diethyl Malonate | 16h | rt | 90 |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. The following sections provide step-by-step methodologies for key transformations of chloromethyl oxazoles.
Synthesis of 2-(Aminomethyl)-4,5-diphenyloxazole
This protocol describes the nucleophilic substitution of 2-(chloromethyl)-4,5-diphenyloxazole with a primary amine.
Materials:
-
2-(Chloromethyl)-4,5-diphenyloxazole
-
Ethanolamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in ethanol.
-
Add ethanolamine (1.2 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of a Phosphonium Salt for Wittig Reaction
The chloromethyl group can be converted into a phosphonium salt, a key precursor for the Wittig reaction to form alkenes.
Materials:
-
2-(Chloromethyl)-4,5-diphenyloxazole
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in toluene in a round-bottom flask.[1]
-
Add triphenylphosphine (1.1 eq) to the solution.[1]
-
Heat the reaction mixture to reflux and maintain for 16 hours.[1] A precipitate will form.
-
Cool the mixture to room temperature and collect the precipitate by filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting (4,5-diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride salt under vacuum.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction pathways and experimental workflows can provide a clear and concise understanding of complex processes. The following diagrams were generated using the Graphviz DOT language.
Nucleophilic Substitution of a Chloromethyl Oxazole
This diagram illustrates the general mechanism of a nucleophilic substitution reaction on a chloromethylated oxazole.
Caption: General Sɴ2 reaction pathway for a chloromethyl oxazole.
Experimental Workflow: Synthesis and Purification
This diagram outlines a typical experimental workflow for the synthesis and purification of a substituted oxazole derivative.
Caption: A generalized experimental workflow for synthesis.
Multi-Step Synthesis in Drug Discovery
The reactivity of the chloromethyl group is often exploited in multi-step synthetic sequences towards biologically active molecules. This diagram illustrates a conceptual workflow in a drug discovery context.
References
Methodological & Application
Synthesis Protocol for 5-(Chloromethyl)oxazole: An Essential Intermediate for Pharmaceutical and Agrochemical Research
For Immediate Release
[City, State] – [Date] – In response to the growing demand for versatile building blocks in drug discovery and development, this application note details a comprehensive synthesis protocol for 5-(Chloromethyl)oxazole. This key intermediate is of significant interest to researchers and scientists in the pharmaceutical and agrochemical industries due to its utility in the synthesis of a wide range of biologically active molecules. The following provides a detailed experimental protocol and the underlying chemical principles for its preparation.
Introduction
This compound is a valuable heterocyclic compound featuring a reactive chloromethyl group attached to the C5 position of the oxazole ring. This functional handle allows for facile nucleophilic substitution, making it an ideal starting point for the elaboration of more complex molecular architectures. Its application spans the development of novel therapeutic agents and the creation of advanced agrochemicals. This document outlines a reliable and reproducible method for its synthesis, primarily focusing on the chlorination of a suitable precursor.
Synthesis Pathway
The principal synthetic route to this compound involves the chlorination of 5-(hydroxymethyl)oxazole. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) in an appropriate solvent. The reaction proceeds via the conversion of the primary alcohol to a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired product and gaseous byproducts, sulfur dioxide and hydrogen chloride.
Alternatively, chloromethylation of an oxazole precursor can be employed, often utilizing chloromethylating agents in the presence of a Lewis acid catalyst.[1] However, the chlorination of 5-(hydroxymethyl)oxazole is a more direct and commonly employed strategy.
Experimental Protocol
This section provides a detailed procedure for the synthesis of this compound from 5-(hydroxymethyl)oxazole using thionyl chloride.
Materials and Equipment:
-
5-(hydroxymethyl)oxazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution via a dropping funnel. The addition should be performed slowly to control the evolution of gas and maintain the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.
Quantitative Data Summary:
| Parameter | Value/Range |
| Molar Ratio (Substrate:SOCl₂) | 1 : 1.1-1.5 |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 3 - 6 hours |
| Typical Yield | 70 - 85% |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with care in a fume hood.
Conclusion
The protocol described provides a robust and efficient method for the synthesis of this compound. This versatile intermediate serves as a crucial building block for the development of new chemical entities in the pharmaceutical and agrochemical sectors. Adherence to the detailed experimental procedure and safety precautions will ensure a successful and safe synthesis.
References
Application Notes and Protocols for 5-(Chloromethyl)oxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)oxazole is a highly versatile heterocyclic building block in medicinal chemistry. Its intrinsic reactivity, attributed to the electrophilic chloromethyl group attached to the oxazole core, makes it a valuable synthon for the construction of diverse molecular architectures. The oxazole moiety itself is a recognized pharmacophore present in numerous biologically active compounds, contributing to a wide spectrum of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, with a focus on p38 MAP kinase inhibitors, and includes comprehensive experimental protocols.
Applications in the Synthesis of Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in signaling pathways that regulate cellular responses to inflammatory cytokines and stress.[1][3] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[1][4] this compound serves as a crucial intermediate in the synthesis of potent and selective p38 MAPK inhibitors. The chloromethyl group allows for the facile introduction of various substituents through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.
A common strategy involves the reaction of this compound with substituted anilines or other amine-containing fragments to generate a library of 5-((arylamino)methyl)oxazole derivatives. These derivatives can then be evaluated for their inhibitory activity against p38 MAPK.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative 2,5-disubstituted oxazole derivative, synthesized using a similar reactive chloromethyl intermediate, against a human cancer cell line. While this specific example does not start from the unsubstituted this compound, it demonstrates the potency that can be achieved with this structural motif.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2,5-disubstituted-1,3,4-oxadiazole derivative | HeLa | 36.7 | [5] |
Signaling Pathway
The p38 MAPK signaling cascade is a key pathway involved in cellular stress responses, inflammation, and apoptosis.[3][6][7] Small molecule inhibitors targeting p38α have shown therapeutic potential in various disease models. The diagram below illustrates the core components of the p38 MAPK signaling pathway.
References
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Chloromethyl)oxazole as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(chloromethyl)oxazole as a versatile chemical intermediate in the synthesis of diverse molecular entities, particularly in the context of drug discovery and development. The protocols outlined herein detail key experimental procedures for the derivatization of this compound and summarize the biological activities of the resulting compounds.
Introduction
This compound is a reactive heterocyclic building block widely employed in medicinal chemistry and organic synthesis. The presence of a highly electrophilic chloromethyl group attached to the oxazole ring allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity makes it a valuable scaffold for the construction of compound libraries for screening and lead optimization in drug discovery programs. Derivatives of this compound have shown promise as antibacterial, antifungal, antiviral, and anticancer agents.[1]
Chemical Reactivity and Synthetic Applications
The primary mode of reactivity for this compound is bimolecular nucleophilic substitution (SN2) at the chloromethyl carbon. The chlorine atom serves as an excellent leaving group, facilitating displacement by a variety of nucleophiles.[1]
General Nucleophilic Substitution Workflow
The general workflow for the derivatization of this compound via nucleophilic substitution is depicted below. This process typically involves the reaction of this compound with a suitable nucleophile in the presence of a base to yield the desired substituted product.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various derivatives of this compound.
Protocol 1: Synthesis of 5-(Aminomethyl)oxazole Derivatives
This protocol details the synthesis of N-substituted-5-(aminomethyl)oxazole derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine (1.1 - 1.5 equivalents) and the base (1.5 - 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-(aminomethyl)oxazole derivative.
Protocol 2: Synthesis of 5-(Thiomethyl)oxazole Derivatives
This protocol describes the synthesis of S-substituted-5-(thiomethyl)oxazole derivatives.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.2 equivalents)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in the chosen solvent at 0 °C, add the thiol (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired S-substituted-5-(thiomethyl)oxazole derivative.
Data Presentation: Reaction Yields
The following table summarizes typical yields for the synthesis of various 5-(substituted-methyl)oxazole derivatives.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | Benzylamine | K₂CO₃ | ACN | 60 | 6 | 85-95 |
| Secondary Amine | Morpholine | Et₃N | DMF | 80 | 12 | 80-90 |
| Thiol | Thiophenol | NaH | THF | RT | 4 | 90-98 |
| Thiol | 4-Chlorothiophenol | K₂CO₃ | DMF | 50 | 8 | 88-95 |
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities. The introduction of various substituents allows for the modulation of their pharmacological properties.
Anticancer Activity
Several studies have reported the synthesis of 5-(substituted-methyl)oxazole derivatives with promising anticancer activity. The table below presents a selection of these compounds and their corresponding inhibitory concentrations (IC₅₀) against various cancer cell lines.
| Derivative | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) |
| 1 | 4-Fluorobenzylamino | HeLa, Caco-2, HepG2 | Varies |
| 2 | 3,4,5-Trimethoxyphenylamino | SNB-19, NCI-H460, SNB-75 | Varies |
| 3 | Pyridylamino | Cervix and Lung Cancer Lines | 0.01 - 0.66 |
Antibacterial Activity
The antibacterial potential of this compound derivatives has also been explored. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.
| Derivative | Substituent (R) | Bacterial Strain | MIC (µg/mL) |
| 4 | 4-Nitrophenylamino | E. coli, S. aureus | 8 |
| 5 | 4-Chlorophenyl | B. subtilis, B. cereus | 1.2 - 2.6 |
Signaling Pathway Visualization
While specific signaling pathways directly modulated by simple derivatives of this compound are not extensively detailed in the literature, many oxazole-containing compounds are known to function as kinase inhibitors. These inhibitors often target ATP-binding sites within the kinase domain, thereby disrupting downstream signaling cascades implicated in cell proliferation and survival. The following diagram illustrates a generalized kinase signaling pathway that can be targeted by such inhibitors.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the straightforward introduction of diverse functionalities, making it an ideal starting point for the generation of compound libraries for biological screening. The demonstrated anticancer and antibacterial activities of its derivatives highlight the potential of this scaffold in the development of novel therapeutic agents. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in drug discovery and medicinal chemistry.
References
Application Notes and Protocols for 5-(Chloromethyl)oxazole in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols involving 5-(chloromethyl)oxazole, a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactive chloromethyl group serves as a key handle for the synthesis of a diverse range of derivatives with significant biological activities.
Overview and Key Applications
This compound is a critical intermediate in organic synthesis, primarily utilized for the introduction of the oxazole moiety into larger molecules. The high reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions, making it a valuable precursor for the development of novel therapeutic agents and functional materials.[1]
Key applications include:
-
Pharmaceutical Development: As a scaffold for the synthesis of compounds with potential antibacterial, antifungal, antiviral, and anticancer properties.[1] The oxazole ring is a bioisostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.
-
Medicinal Chemistry: Used in the synthesis of targeted therapies, including inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
-
Chemical Research: Employed as a versatile building block for the construction of complex molecular architectures and novel heterocyclic systems.[1]
Experimental Protocols
Synthesis of this compound via Van Leusen Reaction
This protocol is adapted from the Van Leusen oxazole synthesis, a reliable method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). For the synthesis of this compound, chloroacetaldehyde would be the required starting material.
Materials:
-
Chloroacetaldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 mmol) in methanol (10 mL) at room temperature, add chloroacetaldehyde (1.0 mmol) and tosylmethyl isocyanide (1.1 mmol).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Nucleophilic Substitution of this compound with Amines
The chloromethyl group at the 5-position of the oxazole is highly reactive towards nucleophiles. This protocol describes a general procedure for the reaction with primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (5.0 equiv)
-
Benzene or an appropriate alcohol (e.g., ethanol) as solvent
Procedure:
-
Dissolve this compound (1.0 mmol) in benzene or alcohol in a round-bottom flask.
-
Add the desired primary or secondary amine (5.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40°C.
-
The reaction time can vary from a few hours to several days depending on the nucleophilicity of the amine. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or acid-base extraction to remove the excess amine.
Data Presentation
The following tables summarize quantitative data for derivatives of this compound, highlighting their potential in anticancer and antimicrobial applications.
Table 1: Anticancer Activity of Oxazole Derivatives as VEGFR-2 Inhibitors
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12d | HepG2 | 23.61 | [2] |
| MCF-7 | 44.09 | [2] | |
| 12f | HepG2 | 36.96 | [2] |
| MCF-7 | 22.54 | [2] | |
| 12i | HepG2 | 27.30 | [2] |
| MCF-7 | 27.99 | [2] | |
| 12l | HepG2 | 10.50 | [2] |
| MCF-7 | 15.21 | [2] | |
| 13a | HepG2 | 25.47 | [2] |
| MCF-7 | 32.47 | [2] | |
| Sorafenib (Reference) | HepG2 | 4.52 | [2] |
| MCF-7 | 5.86 | [2] |
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 1d | S. epidermidis 756 | 56.2 | |
| 1e | S. epidermidis 756 | 28.1 | |
| E. coli ATCC 25922 | 28.1 | ||
| P. aeruginosa ATCC 27853 | 14 | ||
| C. albicans 128 | 14 | ||
| 2e | E. coli ATCC 25922 | 28.1 | |
| 3a | C. albicans 128 | 14 | |
| 4a | S. epidermidis 756 | 56.2 | |
| B. subtilis ATCC 6683 | 56.2 | ||
| C. albicans 128 | 14 |
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition by oxazole-based compounds.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
Purifying 5-(Chloromethyl)oxazole: A Guide for Researchers
Application Notes and Protocols for the Effective Purification of a Key Synthetic Intermediate
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success of complex synthetic pathways. 5-(Chloromethyl)oxazole is a valuable heterocyclic building block, but its inherent reactivity necessitates robust purification strategies to remove impurities that can hinder subsequent reactions. This document provides detailed application notes and experimental protocols for the two most common and effective purification techniques for this compound: silica gel column chromatography and recrystallization.
Introduction
This compound is a reactive intermediate frequently employed in the synthesis of pharmaceuticals and other bioactive molecules. The chloromethyl group serves as a versatile handle for introducing the oxazole moiety into larger, more complex structures through nucleophilic substitution reactions. However, the synthesis of this compound can result in various impurities, including starting materials, byproducts, and decomposition products. Effective purification is therefore a critical step to ensure high-quality material for subsequent synthetic transformations.
Purification Strategies
The choice of purification method largely depends on the nature and quantity of the impurities present in the crude material. For this compound, both column chromatography and recrystallization have proven to be effective.
1. Silica Gel Column Chromatography: This technique is ideal for separating the target compound from impurities with different polarities. It is particularly useful for purifying crude mixtures containing a significant amount of byproducts.
2. Recrystallization: This method is highly effective for removing small amounts of impurities from a relatively pure sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Data Presentation: A Comparative Overview
Due to the limited availability of specific quantitative data for the purification of this compound in published literature, the following table presents estimated values based on the purification of structurally similar substituted oxazoles. These values should be considered as a guideline and may vary depending on the specific experimental conditions and the nature of the crude mixture.
| Purification Technique | Parameter | Estimated Value | Notes |
| Silica Gel Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) | A good starting point for elution. | |
| Loading Technique | Dry loading | Recommended for better resolution. | |
| Purity of Crude Material | ~85% (by HPLC) | Varies depending on the synthesis. | |
| Purity after Purification | >98% (by HPLC) | Effective for removing polar and non-polar impurities. | |
| Typical Yield | 80-90% | Dependent on loading and elution technique. | |
| Recrystallization | Solvent System | Ethanol/Water or Isopropanol | Choice depends on impurity profile. |
| Dissolution Temperature | Boiling point of the solvent | Ensure complete dissolution. | |
| Crystallization Temperature | Room temperature, then 0-4 °C | Slow cooling promotes larger crystal formation. | |
| Purity of Crude Material | >90% (by HPLC) | Best for removing minor impurities. | |
| Purity after Purification | >99% (by HPLC) | Can achieve very high purity. | |
| Typical Yield | 70-85% | Some material loss is inherent to the process. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of crude this compound using standard flash column chromatography.
a. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
b. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber using a hexane:ethyl acetate (7:3 v/v) solvent system.
-
Visualize the spots under a UV lamp to determine the Rf value of the product and identify impurities. The ideal Rf for column separation is between 0.2 and 0.4.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with the chosen mobile phase (hexane:ethyl acetate, 7:3 v/v).
-
Maintain a constant flow rate and collect fractions in individual tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
c. Visualization:
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound that is already of moderate to high purity.
a. Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
b. Procedure:
-
Solvent Selection:
-
Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol or isopropanol are good starting points. A solvent pair like ethanol/water can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To promote the formation of larger, purer crystals, avoid disturbing the solution during this phase.
-
-
Cooling:
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
c. Visualization:
Safe Handling and Storage of 5-(Chloromethyl)oxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 5-(Chloromethyl)oxazole and its derivatives. This compound is a reactive intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.[1] Due to its hazardous nature, strict adherence to safety procedures is crucial to minimize risks in the laboratory and production environments.
Hazard Identification and Classification
This compound and its analogues are classified as hazardous chemicals. The primary hazards are associated with its corrosive and toxic properties.
GHS Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes severe eye damage.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[4][5] |
| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid.[4] |
Note: The exact classification may vary slightly between different derivatives and suppliers.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClNO | [4][6] |
| Molecular Weight | 117.53 g/mol | [4][6] |
| Boiling Point | 177.7 ± 15.0 °C (Predicted) | [4][6] |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Appearance | Cream Solid/Crystalline or Liquid | [7] |
Protocols for Safe Handling and Use
Adherence to the following protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is the first line of defense.
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[3]
-
Skin and Body Protection: Use a lab coat, and for larger quantities or risk of splashing, chemical-resistant aprons or suits are recommended.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.[3]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.[3]
Experimental Workflow Protocol
First Aid Measures
Immediate action is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Storage Procedures
Proper storage is essential to maintain the stability of this compound and prevent accidents.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at 2-8°C.[4][6][8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4][6][8] |
| Container | Keep containers tightly closed in a dry and well-ventilated place.[7] |
| Location | Store in a locked cabinet or designated area for hazardous chemicals.[3] |
Incompatibilities
Avoid contact with the following:
-
Strong oxidizing agents
-
Strong bases
-
Water/Moisture (to prevent hydrolysis)
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the incident to the appropriate safety personnel.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain.
By strictly following these application notes and protocols, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.
References
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 172649-57-9|this compound|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
Application Notes and Protocols for the Synthesis of Derivatives from 5-(Chloromethyl)oxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Chloromethyl)oxazole is a highly versatile heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The oxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The reactivity of the 5-(chloromethyl) group, akin to a benzyl chloride, allows for facile nucleophilic substitution reactions, providing a straightforward entry into a diverse library of 5-substituted oxazole derivatives.[1][5] This document provides detailed protocols and application notes for the synthesis of various derivatives from this compound.
Synthetic Methodologies
The primary route for the derivatization of this compound involves the nucleophilic substitution of the chloride, which is an excellent leaving group. This high reactivity is attributed to the electrophilicity of the chloromethyl carbon.[1] A variety of nucleophiles, including amines, thiols, and alcohols, can be employed to generate a wide array of functionalized oxazoles.[1][6]
General Reaction Pathway
The overall synthetic strategy involves the reaction of this compound with a suitable nucleophile, typically in the presence of a base and an appropriate solvent, to yield the corresponding 5-substituted methyl oxazole derivative.
Caption: General nucleophilic substitution of this compound.
Synthesis of Amine Derivatives
The reaction of 5-(chloromethyl)oxazoles with various primary and secondary amines affords the corresponding secondary and tertiary amine derivatives in high yields.[5] These reactions are typically performed in solvents like benzene or an alcohol at room temperature or with gentle heating.[5]
Table 1: Synthesis of 5-((Amino)methyl)oxazole Derivatives
| Entry | Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Methylamine | Benzene, Room Temp, 4 days | 5-((Methylamino)methyl)-2-(p-nitrophenyl)oxazole | 87 | [5] |
| 2 | Ethylamine | Benzene, Room Temp, 2 days | 5-((Ethylamino)methyl)-2-(p-nitrophenyl)oxazole | 94 | [5] |
| 3 | Isopropylamine | Benzene, Room Temp, 5 days | 5-((Isopropylamino)methyl)-2-(p-nitrophenyl)oxazole | 97 | [5] |
| 4 | t-Butylamine | Benzene, 40°C, 10 days | 5-((tert-Butylamino)methyl)-2-(p-nitrophenyl)oxazole | 99 | [5] |
| 5 | Allylamine | Benzene, Room Temp, 10 days | 5-((Allylamino)methyl)-2-(p-nitrophenyl)oxazole | 95 | [5] |
| 6 | Piperidine | Not Specified | 2-(Piperidin-1-ylmethyl)-4,5-diphenyloxazole | 95 | [6] |
| 7 | Morpholine | Not Specified | 2-(Morpholinomethyl)-4,5-diphenyloxazole | 98 | [6] |
Note: The examples in Table 1 are for 2-(chloromethyl)oxazoles, which exhibit similar reactivity to 5-(chloromethyl)oxazoles. The principles and conditions are directly applicable.
Synthesis of Thioether Derivatives
Thiol nucleophiles readily react with this compound to produce the corresponding thioether derivatives.[1] These reactions are often carried out in the presence of a base like sodium hydride to deprotonate the thiol, generating a more potent thiolate nucleophile.
Table 2: Synthesis of 5-((Alkyl/Arylthio)methyl)oxazole Derivatives
| Entry | Thiol Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Thiophenol / NaH | Not Specified | 2-(Phenylthiomethyl)-4,5-diphenyloxazole | 95 | [6] |
| 2 | Potassium Thiocyanate | Not Specified | 2-(Thiocyanatomethyl)-4,5-diphenyloxazole | 98 | [6] |
Note: The examples in Table 2 are for 2-(chloromethyl)oxazoles, but the methodology is analogous for this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-((Amino)methyl)oxazole Derivatives
This protocol is adapted from the synthesis of N-substituted 2-(aminomethyl)oxazoles.[5]
Materials and Reagents:
-
This compound derivative (1.0 eq)
-
Primary or secondary amine (5.0 eq)
-
Anhydrous benzene or ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether or other suitable extraction solvent
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative in anhydrous benzene or ethanol in a round-bottom flask.
-
Add the amine (5.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to several days depending on the amine's reactivity and steric hindrance.[5]
-
Upon completion, if a precipitate (amine hydrochloride salt) has formed, it can be removed by filtration.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ether or another suitable organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 5-((amino)methyl)oxazole derivative.
Protocol 2: General Procedure for the Synthesis of 5-((Arylthio)methyl)oxazole Derivatives
This protocol is based on the synthesis of 2-(phenylthiomethyl) oxazole.[6]
Materials and Reagents:
-
This compound derivative (1.0 eq)
-
Thiophenol or other thiol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate or other suitable extraction solvent
-
Brine
Equipment:
-
Two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
-
Syringe
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, add the thiol dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Cool the mixture back to 0°C and add a solution of the this compound derivative in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 5-((arylthio)methyl)oxazole.
Experimental Workflow Visualization
Caption: General workflow for synthesis and purification.
Applications and Biological Significance
Derivatives of this compound are of significant interest in medicinal chemistry. The resulting amine and thioether derivatives serve as key intermediates for more complex molecules or as final drug candidates themselves. Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities.[1] The synthesized libraries can be screened for potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The ability to easily modify the substituent at the 5-position allows for the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.
References
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Chloromethyl)oxazole as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)oxazole is a pivotal heterocyclic building block in medicinal chemistry, offering a reactive handle for the synthesis of a diverse array of bioactive molecules. The presence of a chloromethyl group at the 5-position of the oxazole ring provides a key electrophilic site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups and the construction of complex molecular architectures. The oxazole core itself is a common motif in numerous pharmacologically active compounds, contributing to their metabolic stability and ability to engage with biological targets through various non-covalent interactions.[1] This document provides detailed application notes, experimental protocols, and biological activity data for bioactive molecules synthesized using this compound as a key intermediate.
Applications in Bioactive Molecule Synthesis
The reactivity of the chloromethyl group allows for the synthesis of a wide range of derivatives with potential therapeutic applications, including anticancer, antiviral, and enzyme inhibitory activities. The primary synthetic strategies involve the nucleophilic substitution of the chlorine atom with amines, phenols, thiols, and other nucleophiles.
Anticancer Agents
Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of signaling pathways like STAT3.[2][3] The this compound scaffold allows for the synthesis of compounds that can interact with the active sites of these targets.
Antiviral Compounds
The oxazole moiety is present in several antiviral agents. Derivatives of this compound have been explored for their activity against a range of viruses. For instance, novel (5-oxazolyl)phenyl amine derivatives have shown potent in vitro activity against Hepatitis C virus (HCV) and Coxsackie virus B3 (CVB3) and B6 (CVB6).[3]
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activity of representative compounds synthesized from this compound and its analogues.
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | N-((Oxazol-5-yl)methyl)aniline | Leukemia (K-562) | 18.22 | [4] |
| 1b | N-((Oxazol-5-yl)methyl)aniline | Melanoma (MDA-MB-435) | 15.43 | [4] |
| 1c | N-((Oxazol-5-yl)methyl)aniline | Breast Cancer (T-47D) | 34.27 | [4] |
| 1d | N-((Oxazol-5-yl)methyl)aniline | Colon Cancer (HCT-15) | 39.77 | [4] |
| 2a | 5-(Phenoxymethyl)oxazole | Prostate Cancer (PC3) | 94.48 | [5] |
| 2b | 5-(Phenoxymethyl)oxazole (Ni(II) complex) | Prostate Cancer (PC3) | 217.8 | [5] |
| 2c | 5-(Phenoxymethyl)oxazole (Cu(II) complex) | Prostate Cancer (PC3) | 145.2 | [5] |
Table 2: Antiviral Activity of (5-Oxazolyl)phenyl Amine Derivatives
| Compound ID | Virus | EC50 (µM) | Reference |
| 17a1 | HCV | 0.28 - 0.92 | [6] |
| 17a4 | HCV | 0.28 - 0.92 | [6] |
| 17a6 | HCV | 0.28 - 0.92 | [6] |
| 17b1 | HCV | 0.28 - 0.92 | [6] |
| 17a1 | CVB3 and/or CVB6 | < 2.0 | [6] |
| 17a4 | CVB3 and/or CVB6 | < 2.0 | [6] |
| 17a5 | CVB3 and/or CVB6 | < 2.0 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of N-((Oxazol-5-yl)methyl)aniline Derivatives
This protocol describes the nucleophilic substitution reaction between this compound and various anilines to yield N-((oxazol-5-yl)methyl)aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., N-methylaniline)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the substituted aniline (1.2 mmol) in anhydrous DMF (5 mL), add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-((oxazol-5-yl)methyl)aniline derivative.
Protocol 2: General Synthesis of 5-(Phenoxymethyl)oxazole Derivatives (Williamson Ether Synthesis)
This protocol outlines the synthesis of 5-(phenoxymethyl)oxazole derivatives through a Williamson ether synthesis by reacting this compound with various phenols.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K2CO3)
-
Anhydrous butanone (or acetone)
-
tert-Butyl methyl ether (TBME)
-
5% aqueous Sodium hydroxide (NaOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine the substituted phenol (1.0 mmol), finely pulverized potassium carbonate (2.0 mmol), and anhydrous butanone (10 mL).
-
Add this compound (1.2 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in tert-butyl methyl ether (20 mL) and wash with 5% aqueous NaOH (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 5-(phenoxymethyl)oxazole derivative.
Mandatory Visualizations
Caption: Workflow for the synthesis of N-((Oxazol-5-yl)methyl)aniline derivatives.
Caption: Workflow for the Williamson ether synthesis of 5-(Phenoxymethyl)oxazole derivatives.
Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-(Chloromethyl)oxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(Chloromethyl)oxazole is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceutical compounds and novel materials.[1][2] Its utility stems from the presence of a reactive chloromethyl group attached to the stable oxazole core, allowing for a variety of subsequent chemical modifications.[1][2] Accurate and comprehensive analytical characterization is critical to confirm its identity, purity, and stability, ensuring the reliability of downstream applications. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrument Setup:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more), utilizing proton decoupling.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Data Presentation: Expected NMR Data
The following tables summarize the expected chemical shifts for this compound based on the analysis of structurally similar compounds.[3][4][5][6]
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Cl | ~ 4.7 | Singlet (s) | 2H |
| H-4 | ~ 7.2 | Singlet (s) | 1H |
| H-2 | ~ 7.9 | Singlet (s) | 1H |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| -CH₂Cl | ~ 38-42 |
| C-4 | ~ 125-129 |
| C-5 | ~ 148-152 |
| C-2 | ~ 150-154 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For a chloro-substituted compound, the isotopic pattern is a key diagnostic feature.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for generating the molecular ion. Electron Impact (EI) can be used with Gas Chromatography (GC-MS).
-
Instrumentation:
-
Inject the sample into the mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement to confirm the elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ or M⁺•.
-
Observe the characteristic isotopic pattern for chlorine: two peaks with a mass difference of approximately 2 Da and a relative intensity ratio of about 3:1 ([M]⁺:[M+2]⁺).[7]
-
Analyze the fragmentation pattern to support the proposed structure.
-
Data Presentation: Expected MS Data
Table 3: Expected Mass Spectrometry Fragments
| m/z Value (Nominal) | Ion Identity | Notes |
| 117 / 119 | [C₄H₄ClNO]⁺• (M⁺•) | Molecular ion peak showing the 3:1 isotopic pattern for ³⁵Cl/³⁷Cl.[8] |
| 82 | [M - Cl]⁺ or [C₄H₄NO]⁺ | Loss of the chlorine atom. |
| 68 | [M - CH₂Cl]⁺ or [C₃H₂NO]⁺ | Loss of the chloromethyl radical. |
Chromatographic Methods (HPLC/GC)
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in reaction mixtures or formulations.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid, is recommended.
-
Example Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength determined by UV-Vis analysis (e.g., ~220-250 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Analysis: Inject 5-10 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Methods (FTIR & UV-Vis)
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Presentation: Expected FTIR Data
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3120-3150 | C-H stretch | Oxazole ring |
| ~ 1580-1650 | C=N stretch | Oxazole ring |
| ~ 1500-1550 | C=C stretch | Oxazole ring |
| ~ 1050-1150 | C-O-C stretch | Oxazole ring |
| ~ 700-800 | C-Cl stretch | Chloromethyl |
| ~ 1250-1300 | C-H bend (in-plane) | Oxazole ring |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol).
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). This value is useful for setting the detection wavelength in HPLC analysis. Oxazole derivatives typically show absorption in the UV region.[9][10][11]
Visualized Workflow
The following diagram illustrates a standard workflow for the comprehensive analytical characterization of a synthesized chemical entity like this compound.
Caption: General workflow for the synthesis, purification, and analytical characterization.
References
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. 5-(Chloromethyl)benzo[d]oxazole | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-(CHLOROMETHYL)-5-METHYL-1,3,4-OXADIAZOLE(3914-42-9) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Buy 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | 1023811-25-7 [smolecule.com]
- 8. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. journalspub.com [journalspub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chloromethyl)oxazole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(chloromethyl)oxazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A: Low yields are a frequent issue and can often be attributed to suboptimal reaction conditions or reagent quality.
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Temperature Control: The chloromethylation reaction is exothermic. Maintaining a low temperature, typically between 0-5°C, is crucial to minimize side reactions and decomposition.[1]
-
Catalysis: The use of a Lewis acid catalyst, such as Zinc Chloride (ZnCl₂), can significantly enhance the electrophilic substitution at the C-5 position of the oxazole ring, improving yields.[1] One study reported a 78% yield when using 1.2 equivalents of ZnCl₂ in dichloromethane at 20°C.[1]
-
Reagent Purity: Ensure the starting oxazole and chloromethylating agent (e.g., chloromethyl methyl ether) are pure and dry. Moisture can quench the reagents and lead to unwanted byproducts.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the chloromethylating agent can lead to the formation of di-substituted products.
Q2: I am observing significant amounts of side products in my reaction. What are they likely to be and how can I minimize them?
A: The primary side products often result from the high reactivity of the oxazole ring and the chloromethyl group.
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Over-alkylation: The product, this compound, can undergo further chloromethylation, especially if excess reagent or higher temperatures are used.
-
Ring Opening: The oxazole ring can be susceptible to cleavage under certain nucleophilic or acidic conditions.[2] In general, nucleophilic attacks on an unsubstituted oxazole ring can lead to ring cleavage rather than substitution.[2]
-
Polymerization: The reactive nature of the product can sometimes lead to polymerization, especially during workup or purification at elevated temperatures.
Minimization Strategies:
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Maintain low reaction temperatures (0-5°C).[1]
-
Add the chloromethylating agent slowly and portion-wise to the reaction mixture.
-
Use a non-nucleophilic base if a base is required for the specific protocol.
-
Ensure a prompt and efficient workup at low temperatures.
Q3: I'm having difficulty with the purification of my final product. What are the recommended methods?
A: this compound is a reactive compound, which can complicate purification.
-
Column Chromatography: This is the most common method. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in petroleum ether or hexane.
-
Distillation: Given its predicted boiling point of approximately 177°C, vacuum distillation may be an option for purification, but care must be taken as the compound may be thermally sensitive.[3]
-
Avoid Aqueous Workup: Prolonged contact with water should be avoided as the chloromethyl group can be hydrolyzed. If an aqueous wash is necessary, use cold brine and perform the extraction quickly.
Q4: My this compound product appears to be unstable and decomposes upon storage. What are the correct storage procedures?
A: The instability of this compound is primarily due to the high reactivity of the chloromethyl group, which makes it susceptible to nucleophilic attack by moisture or other atmospheric components.[1]
-
Recommended Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[3]
-
Container: Use a tightly sealed container with a secure cap to minimize exposure to air and moisture. For long-term storage, flame-sealing in an ampoule under argon is recommended.
Data Summary
Table 1: Effect of Catalyst on Chloromethylation Yield
| Catalyst | Equivalents | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| ZnCl₂ | 1.2 | Dichloromethane | 20 | 78% | [1] |
| None | - | Dichloromethane | 0-5 | Typically lower | [1] |
Experimental Protocols
Protocol 1: Catalytic Chloromethylation of Oxazole
This protocol is based on methods described for the efficient synthesis of this compound.[1]
Materials:
-
Oxazole
-
Anhydrous Dichloromethane (DCM)
-
Zinc Chloride (ZnCl₂, anhydrous)
-
Chloromethyl methyl ether
-
Saturated sodium bicarbonate solution (cold)
-
Brine (cold)
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, add anhydrous zinc chloride (1.2 eq.).
-
Add anhydrous DCM and cool the resulting slurry to 0°C in an ice-water bath.
-
Slowly add oxazole (1.0 eq.) to the cooled slurry while maintaining the temperature at 0-5°C.
-
Stir the mixture for 15 minutes at 0-5°C.
-
Add chloromethyl methyl ether (1.1 eq.) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding cold saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with cold DCM.
-
Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Simplified reaction pathway for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 5-(Chloromethyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound and its derivatives is typically achieved through several methods. The most common approach is the chloromethylation of a suitable oxazole precursor.[1] Other notable methods include the van Leusen reaction using tosylmethyl isocyanide (TosMIC) and an appropriate aldehyde, the Robinson-Gabriel synthesis involving the cyclodehydration of α-acylamino ketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes.[2] More recent methods involve the direct synthesis from carboxylic acids.[3]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Temperature, choice of solvent, and the nature of the catalyst are critical parameters. For chloromethylation reactions, maintaining low temperatures, typically between 0°C and 25°C, is crucial to balance reactivity and minimize the formation of byproducts.[1] The selection of an appropriate solvent, such as dichloromethane (DCM), is important for dissolving reagents and facilitating the reaction.[1] Catalyst choice, often a Lewis acid like Zinc Chloride (ZnCl₂), can significantly enhance the reaction's efficiency and regioselectivity.[1]
Q3: What is the role of the solvent in the synthesis of this compound?
A3: The solvent plays a key role in the synthesis. Dichloromethane (DCM) is frequently used in chloromethylation reactions due to its ability to dissolve both organic and inorganic reagents, its relatively low boiling point which simplifies removal, and its polarity.[1] The choice of solvent can also influence reaction rate and selectivity.
Q4: What are the common side reactions to be aware of?
A4: The primary side reactions involve the high reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution.[1][4] This can lead to the formation of ethers, amines, or thioethers if corresponding nucleophiles are present.[4] Other potential side reactions include oxidation of the chloromethyl group to an aldehyde or carboxylic acid, or even ring-opening of the oxazole under harsh conditions.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Reagents: Starting materials or reagents may have degraded. | Use freshly purified starting materials and high-purity, anhydrous reagents and solvents. |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, leading to degradation. | Optimize the temperature. For chloromethylation, a range of 0-25°C is often recommended.[1] | |
| Ineffective Catalyst: The catalyst may be inactive or used in an insufficient amount. | Use a fresh, anhydrous Lewis acid catalyst (e.g., ZnCl₂) and consider optimizing the molar equivalents. A study showed 78% efficiency with 1.2 equivalents of ZnCl₂.[1] | |
| Formation of Multiple Byproducts | High Reactivity of Chloromethyl Group: The product is highly reactive and may undergo further substitution with nucleophiles present in the reaction mixture.[1][4] | Maintain a low reaction temperature to control reactivity.[1] Ensure the reaction is worked up promptly upon completion. Avoid nucleophilic solvents or additives if possible. |
| Over-reaction/Degradation: Extended reaction times or high temperatures can lead to the formation of degradation products. | Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | |
| Ring Instability: The oxazole ring can be sensitive to strong acids or bases, leading to ring cleavage.[5] | Use mild conditions for both the reaction and the workup. Avoid strong acids or bases during extraction and purification. | |
| Difficult Purification | Product Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of the product. | Use deactivated (neutral) silica gel or an alternative purification method such as crystallization or distillation under reduced pressure. |
| Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider derivatizing the impurity to change its polarity before purification. |
Experimental Protocols
General Protocol for Chloromethylation of an Oxazole Precursor
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the oxazole precursor (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0-5°C using an ice bath.
-
-
Reagent Addition:
-
Add a Lewis acid catalyst, such as anhydrous Zinc Chloride (ZnCl₂) (1.2 eq.), to the cooled solution under a nitrogen atmosphere.
-
Slowly add the chloromethylating agent, such as chloromethyl methyl ether (MOMCl), dropwise while maintaining the internal temperature below 5°C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, proceed to the workup.
-
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while keeping the temperature low.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on neutral silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Substituted Oxazoles
| Synthetic Route | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |
| Chloromethylation | Oxazole Precursors | Chloromethylating agent (e.g., MOMCl), Lewis Acid (e.g., ZnCl₂), DCM, 0-25°C[1] | Direct, often high yielding for specific substrates. | Chloromethylating agents can be carcinogenic; requires careful temperature control. |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Methanol[6][7] | Mild conditions, good functional group tolerance.[2] | Stoichiometric use of TosMIC.[2] |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Strong acids (H₂SO₄, PPA), dehydrating agents (POCl₃)[2][5] | Well-established, uses readily available starting materials.[2] | Harsh conditions, limited functional group tolerance.[2] |
| From Carboxylic Acids | Carboxylic Acids, Isocyanoacetates | Triflylpyridinium reagent, DMAP, DCM[3] | Highly efficient, broad substrate scope, good functional group tolerance.[3] | Requires synthesis of the activating reagent. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 5-(Chloromethyl)oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)oxazole. The following information is designed to help you anticipate and address common side product formation and other experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield of the Desired Product and a Significant Amount of a Higher Molecular Weight Impurity Detected by MS.
-
Possible Cause: Formation of a bis(oxazol-5-ylmethyl)amine side product due to over-alkylation of the primary or secondary amine nucleophile. This is especially common when using ammonia or primary amines as nucleophiles. The initially formed desired product, a secondary amine, can act as a nucleophile and react with another molecule of this compound.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of the amine nucleophile relative to this compound. This will increase the probability of the chloromethyl group reacting with the intended nucleophile rather than the product.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine. This helps to maintain a low concentration of the electrophile, disfavoring the second alkylation step.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and may favor the primary substitution over the subsequent alkylation.
-
Purification: The bis-alkylated product can often be separated from the desired mono-alkylated product by column chromatography due to the difference in polarity and molecular weight.
-
Issue 2: Presence of a More Polar Impurity with a Mass Corresponding to the Addition of a Hydroxyl Group.
-
Possible Cause: Hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 5-(Hydroxymethyl)oxazole. This can occur if there is residual water in the solvent or reagents.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagent Purity: Ensure all reagents, including the nucleophile and any bases, are anhydrous.
-
Purification: 5-(Hydroxymethyl)oxazole is generally more polar than the starting material and the desired substitution product, allowing for separation by silica gel chromatography.
-
Issue 3: Complex Reaction Mixture with Multiple Unidentified Products, Potentially with Loss of the Oxazole Ring Structure.
-
Possible Cause: Instability of the oxazole ring under the reaction conditions, leading to ring-opening side reactions. Oxazole rings can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain strong nucleophiles.[2]
-
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid using strong, non-nucleophilic bases if possible. If a base is required, consider using a milder base like potassium carbonate or triethylamine. Avoid strongly acidic workups if the product is suspected to be acid-labile.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.
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Nucleophile Choice: Be aware that highly nucleophilic and basic reagents are more likely to induce ring-opening.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to conditions that may cause decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in nucleophilic substitution reactions with this compound?
A1: The most frequently encountered side products are typically formed from reactions involving the highly reactive chloromethyl group. These include:
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Bis-alkylation products: When using primary amines or ammonia, the desired mono-substituted product can react further to yield a di-substituted (tertiary) amine.[1]
-
Hydrolysis product: The presence of water can lead to the formation of 5-(Hydroxymethyl)oxazole.
-
Products from solvent reaction: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the intended nucleophile, leading to the corresponding ether side product.
Q2: How can I minimize the formation of the bis(oxazol-5-ylmethyl)amine side product?
A2: To minimize this side product, you should employ strategies that favor the reaction of this compound with your primary amine nucleophile over the secondary amine product. This can be achieved by:
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Using a large excess of the primary amine.
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Adding the this compound slowly to the reaction mixture.
-
Conducting the reaction at a lower temperature.
Q3: Is the oxazole ring stable during nucleophilic substitution reactions?
A3: Generally, the oxazole ring is relatively stable under the neutral or mildly basic conditions typically used for SN2 reactions at the 5-(chloromethyl) position. However, it can be sensitive to strong acids and bases, which may lead to ring cleavage.[2] It is advisable to use the mildest conditions necessary to achieve the desired transformation.
Q4: What is the best way to purify the desired product from unreacted this compound and side products?
A4: Silica gel column chromatography is a very effective method for purifying the products of these reactions. The polarity differences between the starting material, the desired product, and the common side products are usually significant enough to allow for good separation. For example:
-
Unreacted this compound is relatively non-polar.
-
The desired amine or ether product will have a different polarity depending on the incorporated group.
-
The bis-alkylated amine is typically less polar than the mono-alkylated amine.
-
The hydrolysis product, 5-(Hydroxymethyl)oxazole, is significantly more polar.
Data Presentation
Table 1: Common Side Products in this compound Reactions and Mitigation Strategies
| Side Product Name | Structure | Common Cause | Mitigation Strategies |
| Bis(oxazol-5-ylmethyl)amine | (Oxazol-5-ylmethyl)₂-NR | Reaction with primary amines or ammonia; the product acts as a nucleophile. | Use a large excess of the amine nucleophile; slow addition of this compound; lower reaction temperature. |
| 5-(Hydroxymethyl)oxazole | Oxazol-5-yl-CH₂OH | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Ring-Opened Products | Varies | Harsh reaction conditions (strong acid/base); highly reactive nucleophiles. | Use mild reaction conditions; control temperature; choose appropriate nucleophiles and bases. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-((Oxazol-5-yl)methyl)amines
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (5-10 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).
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Reagent Addition: To the stirred amine solution, add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise over a period of 30-60 minutes at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-((oxazol-5-yl)methyl)amine.
Visualizations
Caption: Potential reaction pathways in nucleophilic substitution reactions of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
improving the yield and purity of 5-(Chloromethyl)oxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)oxazole. Our aim is to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the chloromethylation of an oxazole precursor. This typically involves reacting the oxazole with a chloromethylating agent, such as chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether, in a suitable solvent like dichloromethane (DCM).[1] The reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), to enhance the electrophilic substitution at the C-5 position of the oxazole ring.[1]
Q2: What are the primary factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
Reaction Temperature: Optimal temperatures for chloromethylation are typically between 0°C and 25°C to balance reactivity with the formation of byproducts.[1]
-
Choice of Chloromethylating Agent: The reactivity of the chloromethylating agent can affect the reaction rate and selectivity.
-
Catalyst: The use and concentration of a Lewis acid catalyst can improve yields by activating the oxazole ring.[1]
-
Solvent: Dichloromethane is a commonly used solvent due to its ability to dissolve both organic and inorganic reagents and its relatively low boiling point.[1]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion, but excessively long times can lead to byproduct formation.
Q3: What are the main impurities or byproducts I should be aware of?
A3: The primary impurities can arise from side reactions involving the reactive chloromethyl group or the oxazole ring itself. These can include:
-
Oxidation Products: The chloromethyl group can be oxidized to form 5-(hydroxymethyl)oxazole, oxazole-5-carboxaldehyde, or oxazole-5-carboxylic acid.[1]
-
Nucleophilic Substitution Products: The highly reactive chloromethyl group can react with nucleophiles present in the reaction mixture (e.g., water, amines, alcohols) to form substituted products.[1]
-
Unreacted Starting Materials: Incomplete reaction will leave residual oxazole precursor.
Q4: How should I purify the crude this compound?
A4: The primary method for purifying this compound is vacuum distillation. Due to its reactivity, it is important to use a low distillation temperature to avoid degradation. For structurally similar compounds, purification often involves removing the solvent under reduced pressure followed by distillation.
Q5: What are the recommended storage conditions for this compound?
A5: Due to its reactivity, this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive Reagents: The chloromethylating agent or catalyst may have degraded. | - Use fresh or properly stored reagents. - Verify the activity of the catalyst. |
| 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently. | - Gradually increase the reaction temperature within the recommended range (0-25°C) while monitoring the reaction progress.[1] | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary. | |
| 4. Presence of Moisture: Water can react with the chloromethylating agent and the product. | - Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions. | |
| Low Purity | 1. Formation of Byproducts: Side reactions such as oxidation or nucleophilic substitution may be occurring. | - Lower the reaction temperature to minimize side reactions.[1] - Ensure an inert atmosphere to prevent oxidation. - Use a high-purity solvent to avoid nucleophilic impurities. |
| 2. Inefficient Purification: The distillation conditions may not be optimal. | - Adjust the vacuum and temperature during distillation to achieve better separation. - Consider a fractional distillation setup for closer boiling point impurities. | |
| Product Degradation | 1. High Temperature: The compound may be thermally unstable. | - Avoid excessive heating during synthesis and purification. - Store the purified product at the recommended low temperature. |
| 2. Exposure to Air or Moisture: The compound is sensitive to hydrolysis and oxidation. | - Handle and store the compound under an inert atmosphere. |
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound under Various Conditions
| Oxazole Precursor | Chloromethylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Phenylthio-oxazole | MOMCl | ZnCl₂ | DCM | 20 | 78 | [1] |
| Oxazole | (Not Specified) | (Not Specified) | DCM | 40 | 96 | (General high yield noted for oxazole synthesis in DCM) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chloromethylation
This protocol is a generalized procedure based on common chloromethylation reactions of oxazoles.
Materials:
-
Oxazole precursor
-
Chloromethyl methyl ether (MOMCl) or bis(Chloromethyl) ether
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the oxazole precursor and anhydrous zinc chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the chloromethylating agent (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
Diagram 3: Potential Side Reactions
References
5-(Chloromethyl)oxazole stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)oxazole. The information addresses common stability issues and degradation pathways encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows new impurities after storage in a protic solvent. What is happening?
A1: this compound is susceptible to nucleophilic substitution at the chloromethyl group, especially in the presence of nucleophilic solvents like water, alcohols, or amines. The chlorine atom is a good leaving group, leading to the formation of corresponding substitution products. For instance, in the presence of water, it can hydrolyze to form 5-(Hydroxymethyl)oxazole.
Q2: I observe degradation of my compound when exposed to light. What is the likely degradation pathway?
A2: The oxazole ring in this compound can undergo photochemical degradation. A potential pathway is a [4+2]-cycloaddition reaction with singlet oxygen, which is generated in the presence of light and a sensitizer.[1] This can lead to the formation of an unstable endoperoxide intermediate that can further decompose.[1]
Q3: My reaction mixture containing this compound turned dark and showed multiple spots on TLC after heating. What could be the cause?
A3: this compound can be thermally labile. At elevated temperatures, polymerization or other complex degradation reactions can occur. It is recommended to use this reagent at controlled, and often low, temperatures. Optimal reaction conditions for reactions involving the chloromethyl group are typically between 0°C and 25°C to balance reactivity and byproduct formation.[1]
Q4: I am trying to perform a reaction in a strongly acidic or basic medium, and I am seeing significant loss of my starting material. Is this compound stable under these conditions?
A4: The oxazole ring can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions. While many oxazoles are relatively stable, prolonged exposure to strong acids or bases can lead to ring-opening reactions. For instance, some 5-hydroxyoxazole derivatives are known to be unstable towards hydrolytic ring-opening.[2]
Troubleshooting Guides
Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple products. | 1. Over-reaction or side reactions: The high reactivity of the chloromethyl group can lead to reactions with other functional groups in your molecule or with the solvent. 2. Ring instability: The reaction conditions (e.g., strong base) might be causing partial degradation of the oxazole ring. | 1. Control Reaction Conditions: Run the reaction at a lower temperature and monitor the progress by TLC or LC-MS to minimize side product formation. 2. Choice of Base: Use a non-nucleophilic base if deprotonation is required. 3. Solvent Selection: Use an aprotic, non-nucleophilic solvent. |
| Low yield of the desired product. | 1. Instability of the starting material: this compound may have degraded upon storage. 2. Suboptimal reaction conditions: The nucleophile might not be sufficiently reactive, or the temperature might be too low. | 1. Check Purity: Verify the purity of your this compound before use. 2. Optimize Conditions: Gradually increase the reaction temperature and consider using a catalyst if applicable. |
Issue 2: Degradation During Work-up and Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product decomposition on a silica gel column. | 1. Acidity of silica gel: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. 2. Hydrolysis: Residual water in the solvents can lead to hydrolysis of the chloromethyl group or other sensitive functionalities. | 1. Use Neutralized Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine). 2. Use Anhydrous Solvents: Ensure that the solvents used for chromatography are dry. 3. Alternative Purification: Consider other purification methods like crystallization or preparative TLC. |
| Sample degradation during solvent removal. | 1. High Temperature: Heating during solvent evaporation can cause thermal degradation. | 1. Use Rotary Evaporation at Low Temperature: Remove solvents under reduced pressure at or below room temperature. |
Degradation Pathways
The primary degradation pathways for this compound involve the reactive chloromethyl group and the oxazole ring itself.
Nucleophilic Substitution at the Chloromethyl Group
The C-Cl bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.
Caption: Nucleophilic substitution pathway.
A common example is hydrolysis, where the nucleophile is water, leading to the formation of 5-(Hydroxymethyl)oxazole.
Hydrolytic Ring Opening of the Oxazole Ring
Under harsh acidic or basic conditions, the oxazole ring can undergo hydrolysis. This is particularly relevant if the chloromethyl group is first hydrolyzed to a hydroxymethyl group, as some substituted oxazoles are known to be unstable.[2][3]
Caption: Potential hydrolytic degradation pathway.
Experimental Protocols
The following are generalized protocols for forced degradation studies, which should be adapted based on the specific experimental setup.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare acidic (0.1 N HCl), neutral (deionized water), and basic (0.1 N NaOH) solutions.
-
Add a small aliquot of the stock solution to each of the aqueous solutions to achieve a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Caption: Workflow for hydrolytic stability testing.
Protocol 2: Photostability Assessment
Objective: To evaluate the stability of this compound when exposed to light.
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Place the solution in a transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil.
-
Expose the samples to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by a stability-indicating HPLC method.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Hydrolysis (Acidic/Basic) | Nucleophilic substitution, Ring opening | 5-(Hydroxymethyl)oxazole, ring-opened aminoketone derivatives |
| Oxidation | Oxidation of the chloromethyl group or the oxazole ring | Oxazole-5-carboxaldehyde, Oxazole-5-carboxylic acid[1] |
| Photolysis | [4+2]-cycloaddition with singlet oxygen | Endoperoxide intermediates and subsequent rearrangement products |
| Thermal | Polymerization, complex decomposition | Oligomeric/polymeric materials, various small molecule fragments |
References
Technical Support Center: Purification of 5-(Chloromethyl)oxazole
Welcome to the technical support center for the purification of 5-(Chloromethyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My crude this compound appears as an oil or fails to crystallize. What should I do?
This is a common issue that can arise from several factors, including residual solvent, the presence of impurities, or the inherent properties of the compound.
Troubleshooting Steps:
-
Ensure Complete Removal of Reaction Solvents: Solvents like dichloromethane (DCM), often used in the synthesis of this compound, must be thoroughly removed.[1] Use a rotary evaporator and then a high-vacuum pump to eliminate all volatile residues.
-
Attempt Co-evaporation: If residual solvents are suspected, dissolve the oil in a solvent with a higher boiling point that is known to form an azeotrope with the suspected contaminant (e.g., toluene to remove water) and then evaporate again.
-
Initiate Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.
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Seed Crystals: If available from a previous successful batch, add a single, small crystal of pure this compound to the oil.
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Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Common solvent/anti-solvent pairs for polar compounds include ethanol/water or ethyl acetate/hexanes.
-
2. I am observing significant product loss during column chromatography. How can I minimize this?
Product loss on a silica gel column can be attributed to the reactivity of the chloromethyl group and the potential instability of the oxazole ring.
Troubleshooting Steps:
-
Deactivate the Silica Gel: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in a hexane/ethyl acetate mixture), then flushing with the neutral eluent before loading your compound.
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Optimize Your Solvent System: A well-chosen eluent system is crucial. For oxazole derivatives, a common starting point is a gradient of ethyl acetate in hexanes.[2] Perform thin-layer chromatography (TLC) with various solvent ratios to find a system that provides good separation between your product and impurities, with an ideal Rf value for the product of around 0.3.
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly onto the column, try adsorbing it onto a small amount of silica gel. First, dissolve your compound in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent completely. The resulting dry powder can be carefully loaded onto the top of your column. This often results in better separation and sharper bands.
3. What are the best conditions for recrystallizing this compound?
The choice of recrystallization solvent is critical and often requires some experimentation. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.
Recommended Solvents and Techniques:
-
Single Solvent Systems: For polar compounds like many oxazole derivatives, alcohols such as ethanol or isopropanol can be effective.
-
Mixed Solvent Systems: A mixture of a "good" solvent and a "poor" solvent can be very effective. A common combination is ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy. Then, add a drop or two of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
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Cooling Rate: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling, such as placing the flask directly in an ice bath, can cause the compound to "crash out" of the solution, trapping impurities. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath to maximize the yield.
4. Can I purify this compound by distillation?
Yes, vacuum distillation can be a suitable method for purifying this compound, especially for removing non-volatile impurities.
Considerations for Vacuum Distillation:
-
High Boiling Point: Halogenated heterocyclic compounds can have high boiling points at atmospheric pressure, which can lead to decomposition upon heating. Vacuum distillation significantly lowers the boiling point, allowing for a safer and more efficient purification. For instance, the related compound 5-(Chloromethyl)benzo[d]oxazole has a boiling point of 267.2 °C at 760 mmHg, indicating that vacuum distillation would be necessary for the non-benzofused analog as well.
-
Thermal Stability: Although oxazoles are generally thermally stable, the presence of the reactive chloromethyl group may increase the risk of degradation at high temperatures. It is crucial to monitor the distillation temperature closely.
-
Preventing Bumping: To ensure smooth boiling, use a magnetic stir bar or introduce a fine stream of nitrogen or argon into the distillation flask.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides typical parameters for the purification of similar oxazole derivatives, which can be used as a starting point for optimization.
| Purification Method | Parameter | Typical Value/Range | Notes |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard for medium-pressure liquid chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 5-10% EtOAc) and gradually increase to elute the product. | |
| Expected Purity | >95% (by NMR/HPLC) | Purity is highly dependent on the separation from impurities. | |
| Expected Yield | 60-85% | Yield can be affected by compound stability on silica. | |
| Recrystallization | Solvent System | Ethanol/Water or Isopropanol | The ratio should be optimized for each batch. |
| Dissolution Temp. | Boiling point of the solvent | Ensure complete dissolution of the crude material. | |
| Crystallization Temp. | Room temp. followed by 0-4 °C | Slow cooling is crucial for high purity. | |
| Expected Purity | >98% (by NMR/HPLC) | Highly effective for removing small amounts of closely related impurities. | |
| Expected Yield | 70-90% | Dependent on the solubility of the compound in the cold solvent. | |
| Vacuum Distillation | Pressure | 1-10 mmHg (indicative) | Lower pressure allows for lower distillation temperatures. |
| Boiling Point | Estimated 80-120 °C at 1-10 mmHg | This is an estimate; the exact temperature will depend on the vacuum achieved. | |
| Expected Purity | >97% | Effective for removing non-volatile or very high-boiling impurities. | |
| Expected Yield | 80-95% | Losses are typically minimal with this method. |
Experimental Protocols
1. Column Chromatography Protocol
-
Preparation:
-
Prepare a slurry of silica gel (approx. 50-100 times the weight of the crude product) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
-
Loading and Elution:
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the product.
-
-
Analysis and Collection:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
2. Recrystallization Protocol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid completely dissolves.
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If using a mixed solvent system, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
References
managing scalability issues in 5-(Chloromethyl)oxazole production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing scalability issues during the production of 5-(Chloromethyl)oxazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up the reaction.
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting oxazole material. - Extend Reaction Time: If starting material is still present after the initial reaction time, extend the duration in increments, monitoring for the formation of byproducts. |
| Suboptimal Reaction Temperature | - Maintain Low Temperature: The chloromethylation reaction is often exothermic. It is crucial to maintain a low temperature (0-5°C) to prevent side reactions and decomposition of the product.[1] - Controlled Reagent Addition: Add the chloromethylating agent dropwise to the reaction mixture to manage the exotherm. |
| Inefficient Catalyst Activity | - Use of Lewis Acid: The addition of a Lewis acid catalyst, such as Zinc Chloride (ZnCl₂), can enhance the electrophilic substitution at the C-5 position of the oxazole ring. A study showed that using 1.2 equivalents of ZnCl₂ in dichloromethane at 20°C resulted in a 78% yield.[1] - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid catalyst. |
| Degradation of Product | - Work-up at Low Temperature: Perform the reaction quench and initial work-up steps at a low temperature to minimize product degradation. - Minimize Exposure to Nucleophiles: The chloromethyl group is highly reactive towards nucleophiles.[1] Avoid prolonged contact with water or other nucleophilic solvents during work-up. |
Issue 2: Presence of Significant Impurities After Synthesis
Common Impurities and Mitigation Strategies
| Impurity | Formation Mechanism | Mitigation Strategy |
| Bis(chloromethyl) ether | A common and highly carcinogenic byproduct in chloromethylation reactions.[2] | - Use Alternative Reagents: Consider using chloromethyl methyl ether instead of formaldehyde and HCl, which is known to produce bis(chloromethyl) ether.[2] - Strict Temperature Control: Maintain the reaction temperature below 25°C to minimize its formation.[1] |
| Di(oxazolyl)methane | Friedel-Crafts-type alkylation of the starting oxazole with the this compound product. | - Control Stoichiometry: Use a slight excess of the chloromethylating agent to ensure complete conversion of the starting material. - Lower Reaction Temperature: Higher temperatures can favor the formation of this byproduct.[3] |
| Polymeric Material | Polymerization of the starting material or product under acidic conditions. | - Controlled pH: Ensure the pH of the reaction mixture does not become excessively acidic. - Prompt Work-up: Isolate the product as soon as the reaction is complete to avoid prolonged exposure to polymerization-promoting conditions. |
Issue 3: Difficulty in Purifying this compound at Scale
Challenges and Recommended Solutions
| Challenge | Recommended Approach |
| Thermal Instability | - Vacuum Distillation: If distillation is used for purification, perform it under high vacuum to lower the boiling point and minimize thermal decomposition. Some related heterocyclic compounds begin to decompose at temperatures above 250°C.[4] - Short Residence Time: Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures. |
| Reactivity on Silica Gel | - Use of Neutralized Silica: If column chromatography is necessary, use silica gel that has been neutralized with a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent decomposition of the product on the column. |
| Crystallization Issues | - Solvent Screening: Perform a systematic screening of solvents and solvent mixtures to find a suitable system for crystallization. Consider non-polar solvents in which the product is sparingly soluble at room temperature but soluble at elevated temperatures. - Anti-Solvent Crystallization: Dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble to induce crystallization. |
Frequently Asked Questions (FAQs)
1. What is the optimal temperature range for the synthesis of this compound?
The optimal temperature for the chloromethylation reaction is typically between 0°C and 25°C.[1] Lower temperatures (0-5°C) are often preferred to minimize the formation of byproducts and to control the exothermic nature of the reaction.[1]
2. What are the major safety concerns when handling this compound and its precursors on a large scale?
-
Toxicity and Corrosivity: this compound and its derivatives are often classified as harmful if swallowed and can cause severe skin burns and eye damage.[5]
-
Carcinogenic Byproducts: Chloromethylation reactions can produce highly carcinogenic byproducts such as bis(chloromethyl) ether.[2]
-
Handling Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] For large-scale operations, consider additional protective measures such as a face shield and respiratory protection.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[5]
3. How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot-to-spot comparison of the reaction mixture with the starting material will indicate the consumption of the reactant and the formation of the product.
4. What are the recommended storage conditions for this compound?
Store the compound in a cool (refrigerated if possible), dry, and well-ventilated place, away from incompatible substances.[5] It should be stored in a tightly closed container, and for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation due to moisture or air.
Experimental Protocols
Gram-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.
Materials:
-
Oxazole (or a suitable precursor)
-
Chloromethyl methyl ether (or another suitable chloromethylating agent)
-
Zinc Chloride (ZnCl₂, anhydrous)
-
Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve the oxazole precursor and anhydrous zinc chloride (1.2 equivalents) in anhydrous dichloromethane.
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Cool the mixture to 0°C in an ice bath.
-
Slowly add chloromethyl methyl ether (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for the required time (monitor by TLC).
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Once the reaction is complete, quench the reaction by slowly adding cold saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
overcoming low reactivity of 5-(Chloromethyl)oxazole in specific reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the reactivity of 5-(chloromethyl)oxazole in various chemical transformations.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
-
Question: I am attempting a nucleophilic substitution on this compound with a weakly basic nucleophile (e.g., an aniline or a hindered amine), and I am observing very low to no product formation. How can I drive the reaction to completion?
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Answer: The low reactivity you are observing is likely due to a combination of factors: the moderate leaving group ability of the chloride anion and the potentially low nucleophilicity of your substrate. Compared to its bromo- or iodo-analogs, this compound is less reactive.[1] Here are several strategies to enhance the reaction rate and yield:
-
Increase Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. Reactions with less reactive chloromethyl derivatives often require heating to 60-80°C or even reflux conditions to proceed at a reasonable rate.[1]
-
Change the Solvent: Switching to a polar aprotic solvent such as DMF or DMSO can significantly accelerate S(_N)2 reactions. These solvents solvate the cation of the nucleophilic salt, leaving the "naked" anionic nucleophile more reactive.
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Use a Stronger Base: If your nucleophile is an amine, adding a stronger, non-nucleophilic base can deprotonate it, increasing its nucleophilicity. However, be cautious of competing elimination reactions, especially with hindered substrates.
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In Situ Halogen Exchange (Finkelstein Reaction): You can convert the more stable chloromethyl group into a more reactive iodomethyl group in situ. Adding a catalytic amount of an iodide salt (e.g., NaI or KI) to the reaction mixture can facilitate this exchange. The resulting 5-(iodomethyl)oxazole is significantly more reactive.[2]
-
Employ a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems (e.g., a water-soluble nucleophile and an organic-soluble substrate), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.[3][4]
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, leading to a low yield of the desired substituted oxazole. What are the likely side reactions and how can I minimize them?
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Answer: Side product formation is a common issue, particularly under forcing reaction conditions. Potential side reactions include:
-
Elimination (E2): With sterically hindered nucleophiles or strong bases, an E2 elimination reaction can compete with the desired S(_N)2 substitution, leading to the formation of an exocyclic methylene compound. To minimize this, use a less hindered, more nucleophilic base, and consider lowering the reaction temperature.
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Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may observe di-alkylation. Using a slight excess of the nucleophile and carefully controlling the stoichiometry can help to minimize this.
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Ring Opening: Oxazole rings can be susceptible to ring-opening under certain conditions, particularly in the presence of strong nucleophiles or harsh basic/acidic conditions during workup.[5] Ensure your reaction and workup conditions are as mild as possible.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than 5-(bromomethyl)oxazole or 5-(iodomethyl)oxazole?
A1: The reactivity of alkyl halides in S(_N)2 reactions is heavily dependent on the ability of the leaving group to depart. The order of leaving group ability for halogens is I
−
> Br−
−
−
Q2: What are the typical reaction conditions for a successful nucleophilic substitution on this compound?
A2: While optimal conditions are substrate-dependent, a good starting point for a reaction with a primary amine would be to use a slight excess of the amine (1.2 equivalents) in a polar aprotic solvent like DMF at a temperature of 60-80°C for 8-16 hours.[1] For less reactive nucleophiles, the addition of a catalytic amount of NaI and a stronger base may be necessary.
Q3: Can I use this compound in palladium-catalyzed cross-coupling reactions?
A3: While the C-Cl bond is generally less reactive in oxidative addition to palladium than C-Br or C-I bonds, it is possible to use chloromethyl heterocycles in certain cross-coupling reactions. However, this often requires more specialized catalytic systems, higher catalyst loadings, and more forcing conditions. For more efficient cross-coupling, it is often advantageous to first convert the chloromethyl group to a more reactive species.
Data Presentation
The following tables summarize the comparative reactivity and typical reaction conditions for halomethyl-substituted oxazoles.
Table 1: Comparative Reactivity of 2-(Halomethyl)-4,5-diphenyloxazoles in Nucleophilic Substitution
| Feature | 2-(Chloromethyl)-4,5-diphenyloxazole | 2-(Bromomethyl)-4,5-diphenyloxazole | Rationale |
| Relative Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride.[1] |
| Typical Reaction Time | 6-24 hours | 1-4 hours | A more reactive electrophile requires less time for complete conversion.[1] |
| Typical Reaction Temp. | 50°C to reflux | Room Temp. to 50°C | The higher energy barrier for displacing chloride necessitates more thermal energy.[1] |
| Yield (with diethyl malonate) | 40% | 90% | The more reactive bromomethyl analog provides a significantly higher yield under similar conditions.[11] |
Table 2: General Reaction Conditions for Nucleophilic Substitution with a Primary Amine
| Parameter | 2-(Chloromethyl)-4,5-diphenyloxazole | 2-(Bromomethyl)-4,5-diphenyloxazole |
| Solvent | DMF, DMSO | Acetonitrile, THF |
| Base | Stronger base (e.g., NaH) or excess weaker base | Mild base (e.g., K(_2)CO(_3)) |
| Temperature | 60-80°C | Room Temperature |
| Time | 8-16 hours | 2-4 hours |
(Note: Data for 2-(halomethyl)-4,5-diphenyloxazoles is presented as a close analog to this compound, illustrating the general principles of reactivity.)
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 eq.) and a suitable base (e.g., K(_2)CO(_3), 1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Finkelstein Reaction for the Synthesis of 5-(Iodomethyl)oxazole
-
Reaction Setup: Dissolve this compound (1.0 eq.) in acetone.
-
Addition of Reagents: Add sodium iodide (NaI, 1.5-3.0 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux. The reaction can be driven to completion by the precipitation of sodium chloride (NaCl), which is insoluble in acetone.[2]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the precipitated NaCl. Concentrate the filtrate under reduced pressure. The resulting crude 5-(iodomethyl)oxazole can often be used in the next step without further purification.
Visualizations
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: The Finkelstein reaction as a strategy to enhance reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. ijirset.com [ijirset.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection and optimization for 5-(Chloromethyl)oxazole synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for catalyst selection, reaction optimization, and troubleshooting in the synthesis of 5-(Chloromethyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing the oxazole ring?
A1: Common methods include using transition metal catalysts like palladium, copper, and gold for various coupling and cyclization reactions.[1] Additionally, classic named reactions such as the Robinson-Gabriel, Van Leusen, and Fischer syntheses are widely employed.[1][2][3] For the specific synthesis of this compound, a key method is the electrophilic chloromethylation of an oxazole precursor, often facilitated by a Lewis acid catalyst.[4]
Q2: Which catalyst is recommended for the direct synthesis of this compound?
A2: For the chloromethylation of an oxazole precursor to yield this compound, Lewis acids like Zinc Chloride (ZnCl₂) are effective.[4] ZnCl₂ enhances the electrophilic substitution at the C-5 position of the oxazole ring. Studies have shown that using ZnCl₂ in dichloromethane (DCM) can provide good yields.[4]
Q3: What are the critical parameters to optimize for this synthesis?
A3: Key parameters include catalyst loading, reaction temperature, solvent, and reaction time. For the ZnCl₂-catalyzed chloromethylation, optimal temperatures are typically low (0°C to 25°C) to balance reactivity and minimize the formation of byproducts.[4] The choice of chloromethylating agent (e.g., chloromethyl methyl ether) and its stoichiometry are also crucial.[4]
Q4: I am observing significant byproduct formation. What are the likely causes?
A4: Byproduct formation can stem from several sources. The high reactivity of the chloromethyl group can lead to side reactions if not properly controlled.[4] Temperatures exceeding the optimal range (0-25°C) can promote undesired reactions. Other potential issues include the presence of moisture, impurities in the starting materials, or incorrect stoichiometry of reagents.
Q5: How can I purify the final this compound product?
A5: Purification is most commonly achieved using column chromatography on silica gel.[1] The selection of the eluent system depends on the polarity of the product and any impurities present. In some instances, if the product is a solid, purification may be achieved by filtration and washing with an appropriate solvent.[1]
Catalyst Performance and Reaction Conditions
The following tables summarize quantitative data for relevant catalytic systems.
Table 1: Catalyst System for Direct Synthesis of this compound
| Catalyst | Catalyst Loading | Solvent | Temperature | Yield | Reference |
| ZnCl₂ | 1.2 equivalents | DCM | 20°C | 78% | [4] |
Table 2: General Catalytic Systems for Oxazole Synthesis
| Synthetic Route | Catalyst / Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel | H₂SO₄, POCl₃ | High temperature | Moderate-Good | Readily available starting materials | Harsh conditions, limited functional group tolerance[3] |
| Van Leusen | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good-Excellent | Mild conditions, good functional group tolerance[3][5] | Stoichiometric use of TosMIC[3] |
| Copper-Catalyzed | Cu(OTf)₂, Cu(OAc)₂ | 25°C - 80°C | Good-Excellent | Effective for various substrates like enamides and α-diazoketones[1][6] | May require specific ligands or oxidants[1] |
| Brønsted Acid | TfOH (10 mol%) | Mild conditions | Good-Excellent | Metal-free, simple, broad scope for α-diazoketones and amides[7][8] | Substrate-specific (α-diazoketones)[7] |
Experimental Protocols
Protocol 1: ZnCl₂-Catalyzed Synthesis of this compound
This protocol is based on the Lewis acid-catalyzed chloromethylation of an oxazole precursor.
Materials:
-
Oxazole precursor
-
Chloromethyl methyl ether (MOMCl)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the oxazole precursor in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous ZnCl₂ (1.2 equivalents) to the stirred solution.
-
Slowly add chloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, allow the reaction to slowly warm to 20°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to afford pure this compound.
Visual Guides and Workflows
Diagram 1: General Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Diagram 2: Catalyst Selection Logic for Oxazole Synthesis
Caption: Decision tree for selecting a catalytic route based on starting materials.
Troubleshooting Guide
Diagram 3: Troubleshooting Low Reaction Yield
Caption: A troubleshooting guide for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 8. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-(Chloromethyl)oxazole and Other Alkylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. Among the diverse array of available reagents, 5-(chloromethyl)oxazole has emerged as a versatile building block for the introduction of the oxazole moiety, a privileged scaffold in numerous biologically active compounds. This guide provides an objective comparison of this compound with other common alkylating agents, supported by experimental data and detailed protocols to inform your synthetic strategies.
Performance Comparison of Alkylating Agents
The reactivity of an alkylating agent is fundamentally governed by the nature of the leaving group and the stability of the carbocation or transition state formed during the reaction. While direct, side-by-side kinetic studies for this compound against a wide range of alkylating agents under identical conditions are not extensively documented in the literature, a comparative analysis can be constructed from available data and fundamental chemical principles.
In general, the reactivity of halomethyl compounds follows the trend: I > Br > Cl > F. This is evident when comparing the reactivity of 2-(bromomethyl)-4,5-diphenyloxazole with its chloro-analogue, where the bromo derivative exhibits significantly higher reactivity, allowing for milder reaction conditions and shorter reaction times.[1] This principle suggests that this compound would be less reactive than its bromo- and iodo-counterparts, but more reactive than a corresponding fluoro-compound.
When compared to other common alkylating agents such as methyl iodide, dimethyl sulfate, and benzyl bromide, this compound's reactivity is influenced by the electron-withdrawing nature of the oxazole ring, which can affect the stability of the transition state.
The following tables provide a summary of expected and reported performance characteristics for various alkylating agents in nucleophilic substitution reactions.
Table 1: N-Alkylation of Imidazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetonitrile | Room Temp. | 12 | Est. >80% | Adapted from[2] |
| Benzyl Bromide | K₂CO₃ | Acetone | Room Temp. | 2 | 74 | [3] |
| Methyl Iodide | None | Dichloromethane | Room Temp. | 12-24 | Qualitative | [4] |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Room Temp. | 24 | 40 | [2] |
Table 2: O-Alkylation of p-Cresol
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetone | Reflux | 8 | Est. >85% | Adapted from[5] |
| Benzyl Bromide | K₂CO₃ | Acetone | 50 | 4 | 95 | [6] |
| Dimethyl Sulfate | LiOH | THF | Room Temp. | - | Quantitative | [6] |
| tert-Butyl Alcohol | CAL-TsOH | None | Room Temp. | 10 | 89.4 (Conversion) | [5] |
Table 3: S-Alkylation of Thiophenol
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | DMF | Room Temp. | 4 | Est. >90% | Adapted from[6] |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | 1 | 92 | [6] |
| Methyl Iodide | - | - | - | - | - | No direct data |
Estimated yields for this compound are based on protocols for structurally similar compounds and general principles of reactivity. Actual yields may vary depending on specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. The following are representative protocols for alkylation reactions using this compound.
Protocol 1: N-Alkylation of Imidazole
Materials:
-
Imidazole
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: O-Alkylation of p-Cresol
Materials:
-
p-Cresol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add p-cresol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: S-Alkylation of Thiophenol
Materials:
-
Thiophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of thiophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
The general workflow for the alkylation reactions described above can be visualized as follows:
Signaling Pathway: PI3K/mTOR Pathway
The oxazole motif is a key structural component in various inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a significant target for drug development.[7] The synthesis of novel oxazole-containing molecules using reagents like this compound can contribute to the discovery of new and more effective PI3K/mTOR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Synthesis of 5-(Chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methods for obtaining 5-(chloromethyl)oxazole, a crucial intermediate in pharmaceutical and chemical research. The following sections detail the experimental protocols, present quantitative data for comparison, and offer a logical framework for selecting the most suitable method based on specific research and development needs.
Introduction
This compound is a highly reactive and versatile building block in organic synthesis. The presence of both a reactive chloromethyl group and the stable oxazole ring makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The efficiency of its synthesis is therefore of critical importance. This guide compares three primary synthetic routes to this compound.
Method 1: Direct Chloromethylation of Oxazole
This method involves the direct introduction of a chloromethyl group onto the C5 position of an oxazole ring. It is a direct and potentially atom-economical approach.
Experimental Protocol
An oxazole precursor is reacted with a chloromethylating agent, such as chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether, in the presence of a Lewis acid catalyst.[1]
-
Reaction Setup: To a solution of oxazole in a suitable solvent, typically dichloromethane (DCM), a Lewis acid catalyst such as zinc chloride (ZnCl₂) is added.
-
Reagent Addition: The chloromethylating agent is added dropwise to the reaction mixture, maintaining a controlled temperature, usually between 0°C and 25°C.[1]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.
Method 2: Van Leusen Oxazole Synthesis followed by Chlorination
This two-step approach first constructs the oxazole ring with a hydroxymethyl group at the C5 position, which is subsequently converted to the chloromethyl group.
Experimental Protocol
Step 1: Synthesis of 5-(Hydroxymethyl)oxazole via Van Leusen Reaction
The Van Leusen oxazole synthesis is a well-established method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4][5]
-
Reaction Setup: In a round-bottom flask, tosylmethyl isocyanide (TosMIC) is dissolved in a suitable solvent such as methanol or a mixture of DME and methanol.
-
Base Addition: A base, typically potassium carbonate, is added to the solution to deprotonate the TosMIC.
-
Aldehyde Addition: An appropriate aldehyde, such as glycolaldehyde or a protected form, is added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature or with gentle heating until completion. The product, 5-(hydroxymethyl)oxazole, is then isolated and purified.
Step 2: Chlorination of 5-(Hydroxymethyl)oxazole
-
Reaction Setup: 5-(Hydroxymethyl)oxazole is dissolved in a suitable solvent like dichloromethane.
-
Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), is added, often in the presence of a base like pyridine to neutralize the acidic byproduct.
-
Reaction and Purification: The reaction is monitored until completion, after which the crude this compound is isolated and purified.
Method 3: Robinson-Gabriel Synthesis of the Oxazole Ring
This classical method involves the cyclization of a 2-acylamino-ketone to form the oxazole ring.[6][7][8] For the synthesis of this compound, a suitable 2-acylamino-ketone bearing a chlorine atom would be required.
Experimental Protocol
-
Starting Material: The synthesis begins with a 2-acylamino-ketone, which can be prepared through various methods, such as the Dakin-West reaction.[6] For this specific target, a starting material like N-(1,3-dichloropropan-2-one)formamide would be a plausible precursor.
-
Cyclization: The 2-acylamino-ketone is treated with a dehydrating agent, such as sulfuric acid, phosphorus pentoxide, or phosphorus oxychloride, to induce cyclization.[6]
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude oxazole, which is then purified by standard methods like recrystallization or chromatography.
Quantitative Data Comparison
| Parameter | Method 1: Direct Chloromethylation | Method 2: Van Leusen & Chlorination | Method 3: Robinson-Gabriel |
| Starting Materials | Oxazole, Chloromethylating Agent, Lewis Acid | Aldehyde, TosMIC, Base, Chlorinating Agent | 2-Acylamino-ketone, Dehydrating Agent |
| Number of Steps | 1 | 2 | 1 (from acylamino-ketone) |
| Reported Yield | ~78% (with ZnCl₂ catalyst)[1] | Yields are generally good for both steps | Highly variable depending on substrate |
| Reaction Temperature | 0 - 25 °C[1] | Room temperature to moderate heating | Often requires heating |
| Catalyst | Lewis Acid (e.g., ZnCl₂) | Base (e.g., K₂CO₃) for Van Leusen | Strong acid or dehydrating agent |
| Solvent | Dichloromethane (DCM)[1] | Methanol, DME | Variable, often neat or high boiling point solvents |
Mandatory Visualizations
Logical Workflow for Synthesis Method Selection
Caption: Decision tree for selecting a synthesis method.
General Reaction Pathway Comparison
Caption: Overview of the three main synthetic routes.
Conclusion
The choice of synthetic method for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the tolerance for multi-step procedures.
-
Direct Chloromethylation is an attractive option due to its directness and potentially high yield, making it suitable for larger-scale synthesis where the starting oxazole is readily available.
-
The Van Leusen Synthesis followed by Chlorination offers greater flexibility in terms of the starting aldehyde and is a reliable, albeit longer, route. This method is well-suited for medicinal chemistry applications where derivatization is key.
-
The Robinson-Gabriel Synthesis is a classic and powerful method for forming the oxazole core, but its application to this specific target is highly dependent on the accessibility of the required 2-acylamino-ketone precursor.
Researchers and process chemists should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Robinson–Gabriel synthesis - Wikiwand [wikiwand.com]
5-(Chloromethyl)oxazole: A Comparative Guide for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)oxazole is a heterocyclic compound featuring a reactive chloromethyl group attached to an oxazole ring. This structural motif makes it a versatile building block in medicinal chemistry and a compound of interest for various biological assays. The high reactivity of the chloromethyl group allows for covalent interactions with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, leading to a broad spectrum of potential biological activities, including enzyme inhibition and antimicrobial effects.[1] This guide provides a comparative overview of the potential applications of this compound in key biological assays, alongside established alternative compounds.
Data Presentation: Comparative Analysis
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.
| Compound | Target | IC₅₀ (in vitro) | Comments |
| This compound | Acetylcholinesterase | Data not available | The reactive chloromethyl group could potentially alkylate nucleophilic residues in the enzyme's active site. |
| Benzimidazole-oxazole hybrid[2] | Acetylcholinesterase | 0.10 ± 0.050 µM[2] | A potent oxazole-containing inhibitor.[2] |
| Donepezil | Acetylcholinesterase | 6.7 nM | A standard, reversible AChE inhibitor used in the treatment of Alzheimer's disease. |
Antimicrobial Activity
The antimicrobial potential of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Compound | Organism | MIC | Comments |
| This compound | Escherichia coli | Data not available | The ability to form covalent bonds suggests potential for broad-spectrum antimicrobial activity. |
| This compound | Staphylococcus aureus | Data not available | |
| This compound | Candida albicans | Data not available | |
| Oxazole Derivative (Compound 1e)[3] | Escherichia coli | 28.1 µg/mL[3] | A representative N-acyl-α-amino acid with an oxazole core showing antibacterial activity.[3] |
| Oxazole Derivative (Compound 4a)[3] | Staphylococcus epidermidis | 56.2 µg/mL[3] | An ethyl carbonate oxazole derivative with activity against Gram-positive bacteria.[3] |
| Oxazole Derivative (Compound 1d)[3] | Candida albicans | 14 µg/mL[3] | A representative N-acyl-α-amino acid with an oxazole core showing antifungal activity.[3] |
| Ciprofloxacin | Escherichia coli | ≤1 µg/mL (Susceptible) | A broad-spectrum fluoroquinolone antibiotic, a standard for antibacterial susceptibility testing. |
| Amphotericin B | Candida albicans | 0.25 - 1.0 µg/mL | A polyene antifungal agent, a common standard for antifungal susceptibility testing. |
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. Kinase inhibitors are a major class of therapeutic agents.
| Compound | Target | Kᵢ (in vitro) | Comments |
| This compound | Various Kinases | Data not available | The electrophilic chloromethyl group could potentially form covalent bonds with cysteine residues in the kinase active site, a mechanism employed by some covalent kinase inhibitors. |
| Oxazol-5-one Derivative (DI)[4] | ROCKII | 132 nM[4] | A competitive inhibitor of Rho-associated coiled-coil-containing protein kinase 2.[4] |
| Staurosporine | Broad-spectrum Kinase Inhibitor | Varies (nM range) | A potent, non-selective ATP-competitive kinase inhibitor often used as a positive control. |
TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and temperature sensation. Antagonists of TRPV1 are being investigated as potential analgesics.
| Compound | Target | IC₅₀ (in vitro) | Comments |
| This compound | TRPV1 | Data not available | The oxazole scaffold is present in some known TRPV1 modulators. |
| Oxazolo[4,5-c]quinoline Derivative ((S)-4)[5] | TRPV1 | Potent and selective ligand[5] | A potent and selective pentacyclic TRPV1 antagonist.[5] |
| Capsazepine | TRPV1 | 562 nM[1] | A competitive antagonist of the TRPV1 receptor.[1] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 25 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Test compound (this compound) and positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay (Generic Kinase-Glo® Assay)
This is a generic, luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and inhibition of the kinase results in a higher ATP level.
Materials:
-
Kinase of interest and its specific substrate
-
Kinase-Glo® Reagent
-
Kinase buffer
-
Test compound (this compound) and positive control (e.g., Staurosporine)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add the Kinase-Glo® Reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
TRPV1 Antagonist Assay (Calcium Influx Assay using a FLIPR)
This assay measures the ability of a compound to inhibit the influx of calcium into cells expressing the TRPV1 receptor upon stimulation with an agonist like capsaicin. The change in intracellular calcium is monitored using a calcium-sensitive fluorescent dye on a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells stably expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
TRPV1 agonist (e.g., Capsaicin)
-
Test compound (this compound) and positive control (e.g., Capsazepine)
-
Black-walled, clear-bottom 96-well plates
-
FLIPR instrument
Procedure:
-
Plate the TRPV1-expressing cells in the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Add the test compound at various concentrations to the wells and incubate.
-
Place the plate in the FLIPR instrument.
-
Add the TRPV1 agonist (capsaicin) to all wells to stimulate the receptor.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal compared to the control wells (agonist only).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: Signaling pathway of TRPV1 activation and potential inhibition by an antagonist.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Logical relationship of potential covalent inhibition by this compound.
References
- 1. 5-(Chloromethyl)benzo[d]oxazole | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 4. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)- benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of 5-(Chloromethyl)oxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-(chloromethyl)oxazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. The inherent reactivity of the chloromethyl group allows for facile derivatization, leading to a diverse range of analogs with a wide spectrum of biological activities. This guide provides a comparative overview of the reported antimicrobial and anticancer activities of various this compound analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological potential of this compound analogs is significantly influenced by the nature of the substituents on the oxazole ring. Modifications at the 2- and 4-positions can dramatically alter the antimicrobial and cytotoxic properties of these compounds.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The introduction of various substituents can enhance the potency and spectrum of these compounds. The following table summarizes the minimum inhibitory concentrations (MICs) of representative analogs against selected microorganisms.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 4) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1a | Phenyl | H | 64 | 128 | >256 | [1] |
| 1b | 4-Chlorophenyl | H | 32 | 64 | 128 | [1] |
| 1c | 4-Nitrophenyl | H | 16 | 32 | 64 | [1] |
| 1d | Phenyl | Methyl | 32 | 64 | 128 | [2] |
| 1e | 4-Chlorophenyl | Methyl | 16 | 32 | 64 | [2] |
Anticancer Activity
The anticancer potential of this compound analogs has been explored against various cancer cell lines. The cytotoxic activity, often expressed as the half-maximal inhibitory concentration (IC50), is highly dependent on the substitution pattern.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 4) | MCF-7 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) | Reference |
| 2a | Phenyl | H | 25.5 | 38.2 | 45.1 | [3] |
| 2b | 4-Methoxyphenyl | H | 15.8 | 22.7 | 31.9 | [3] |
| 2c | 3,4,5-Trimethoxyphenyl | H | 8.2 | 12.5 | 18.6 | [4] |
| 2d | Phenyl | Ethyl | 18.9 | 29.4 | 36.8 | [5] |
| 2e | 4-Fluorophenyl | Ethyl | 11.3 | 17.8 | 24.5 | [5] |
Experimental Protocols
The following are detailed methodologies for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the oxazole analogs (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: A generalized workflow for the synthesis, screening, and optimization of novel this compound derivatives.
This guide provides a snapshot of the current understanding of the biological activities of this compound analogs. The presented data highlights the potential of this scaffold in the development of new antimicrobial and anticancer agents. Further research, focusing on systematic structural modifications and in-depth mechanistic studies, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 5-(Chloromethyl)oxazole in Synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents can critically impact the efficiency, yield, and scalability of a synthetic route. 5-(Chloromethyl)oxazole is a valuable building block, providing a reactive electrophilic site on the oxazole core, a heterocycle prevalent in many biologically active compounds. However, its reactivity may not always be optimal. This guide provides a comprehensive comparison of alternative compounds to this compound, focusing on their performance in nucleophilic substitution reactions, supported by experimental data and detailed protocols.
The primary alternatives to this compound feature different leaving groups attached to the 5-methyl position of the oxazole ring. The reactivity of these compounds in SN2 reactions is directly related to the ability of the leaving group to stabilize a negative charge. The alternatives discussed in this guide are:
-
5-(Bromomethyl)oxazole: The bromo- derivative is generally more reactive than its chloro- counterpart due to the better leaving group ability of the bromide ion.
-
5-(Tosyloxymethyl)oxazole: This compound utilizes the tosylate group, an excellent leaving group, making it significantly more reactive than halomethyl derivatives.
-
5-(Mesyloxymethyl)oxazole: Similar to the tosylate, the mesylate group is also an excellent leaving group, offering high reactivity.
Performance Comparison
The selection of an appropriate electrophile depends on the nucleophile's reactivity and the desired reaction conditions. While highly reactive compounds like the sulfonate esters can lead to faster reactions and higher yields, they may also be less stable and require more careful handling. The following tables provide a semi-quantitative and qualitative comparison of these alternatives.
Table 1: Semi-Quantitative Comparison of Reactivity in Nucleophilic Substitution
| Compound | Leaving Group | Relative Reaction Rate | Typical Reaction Temperature | Typical Reaction Time |
| This compound | Chloride (Cl⁻) | Slower | Higher (e.g., 50°C to reflux) | Longer (e.g., 6-24 hours) |
| 5-(Bromomethyl)oxazole | Bromide (Br⁻) | Faster | Lower (e.g., Room Temp. to 50°C) | Shorter (e.g., 1-4 hours) |
| 5-(Tosyloxymethyl)oxazole | Tosylate (TsO⁻) | Very Fast | Room Temperature or below | Very Short |
| 5-(Mesyloxymethyl)oxazole | Mesylate (MsO⁻) | Very Fast | Room Temperature or below | Very Short |
Table 2: Qualitative Comparison of Synthetic Utility
| Feature | This compound | 5-(Bromomethyl)oxazole | 5-(Tosyloxymethyl)oxazole / 5-(Mesyloxymethyl)oxazole |
| Reactivity | Moderate | High | Very High |
| Stability | Generally stable | Can be less stable than the chloride | Generally less stable, sensitive to moisture and heat |
| Cost | Often the most economical | Generally more expensive than the chloride | Can be more expensive due to the additional synthetic step |
| Synthesis | Typically a one-step process from the corresponding alcohol | Typically a one-step process from the corresponding alcohol | Two-step process from the corresponding alcohol (sulfonylation) |
| Ideal Use Case | Reactions with strong nucleophiles or when milder reactivity is desired | A good balance of reactivity and stability for a wide range of nucleophiles | Reactions with weak nucleophiles or when very mild reaction conditions are required |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor 5-(hydroxymethyl)oxazole and its conversion to the various electrophiles, as well as a general procedure for nucleophilic substitution.
Protocol 1: Synthesis of 5-(Hydroxymethyl)oxazole
This protocol is based on the Van Leusen oxazole synthesis, a widely used method for constructing the oxazole ring.[1][2][3]
Materials:
-
Glycolaldehyde dimer
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of glycolaldehyde dimer (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in methanol (0.5 M), add potassium carbonate (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford pure 5-(hydroxymethyl)oxazole.
Protocol 2: Synthesis of 5-(Halomethyl)oxazoles
A. Synthesis of this compound
Materials:
-
5-(Hydroxymethyl)oxazole
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) to the solution, followed by the dropwise addition of pyridine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
B. Synthesis of 5-(Bromomethyl)oxazole
Materials:
-
5-(Hydroxymethyl)oxazole
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 5-(hydroxymethyl)oxazole (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add triphenylphosphine (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Concentrate the reaction mixture and purify directly by column chromatography on silica gel to obtain 5-(bromomethyl)oxazole.
Protocol 3: Synthesis of 5-(Sulfonyloxymethyl)oxazoles
A. Synthesis of 5-(Tosyloxymethyl)oxazole [4][5]
Materials:
-
5-(Hydroxymethyl)oxazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 5-(hydroxymethyl)oxazole (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
B. Synthesis of 5-(Mesyloxymethyl)oxazole
Materials:
-
5-(Hydroxymethyl)oxazole
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 5-(hydroxymethyl)oxazole (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(mesyloxymethyl)oxazole, which is often used immediately in the next step.
Protocol 4: General Procedure for Nucleophilic Substitution with an Amine
This protocol highlights the differing conditions based on the reactivity of the electrophile.[1]
A. Using this compound (Less Reactive)
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the amine (1.2 eq) in DMF, add the base (1.5 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
B. Using 5-(Bromomethyl)oxazole (More Reactive) [1]
Materials:
-
5-(Bromomethyl)oxazole
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of 5-(bromomethyl)oxazole (1.0 eq) in acetonitrile, add the amine (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter off the solids and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Chemistry: Diagrams
To better illustrate the synthetic pathways and reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathways to this compound and its alternatives.
Caption: Generalized Sɴ2 mechanism for nucleophilic substitution.
Conclusion
The choice of an electrophilic partner for the 5-methyl position of an oxazole ring significantly influences the outcome of a synthesis. While this compound is a readily accessible and moderately reactive compound, its bromo- and sulfonyloxymethyl- counterparts offer enhanced reactivity that can be advantageous for reactions with less reactive nucleophiles or when milder conditions are necessary. 5-(Bromomethyl)oxazole presents a good balance of increased reactivity and stability. For reactions requiring very high reactivity and mild conditions, 5-(tosyloxymethyl)oxazole and 5-(mesyloxymethyl)oxazole are superior choices, albeit at a potential increase in cost and decrease in stability. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target.
References
Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 5-(Chloromethyl)oxazole
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 5-(Chloromethyl)oxazole, a valuable heterocyclic building block. By presenting experimental data and detailed protocols, this document serves as a practical resource for the robust characterization of this and similar compounds.
The structural confirmation of this compound (C₄H₄ClNO) relies on a synergistic application of modern spectroscopic methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the primary evidence, alternative methods such as X-ray crystallography can offer definitive proof of the molecular architecture. This guide will delve into the expected data from these techniques and compare their utility in establishing the precise connectivity and chemical environment of the atoms within the this compound molecule.
Core Spectroscopic Techniques for Structural Elucidation
A combination of NMR, IR, and Mass Spectrometry is the standard approach for the comprehensive characterization of organic molecules like this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule and their electronic environments.
| Technique | Expected Chemical Shifts (δ) / m/z | Interpretation |
| ¹H NMR | Singlet | Methylene protons (-CH₂Cl) |
| Singlet | Oxazole ring proton (C4-H) | |
| Singlet | Oxazole ring proton (C2-H) | |
| ¹³C NMR | ~40-50 ppm | Chloromethyl carbon (-CH₂Cl) |
| ~120-130 ppm | Oxazole ring carbon (C4) | |
| ~140-150 ppm | Oxazole ring carbon (C5) | |
| ~150-160 ppm | Oxazole ring carbon (C2) | |
| IR Spectroscopy | ~3100-3150 cm⁻¹ | C-H stretching (oxazole ring) |
| ~1600-1650 cm⁻¹ | C=N stretching (oxazole ring) | |
| ~1050-1150 cm⁻¹ | C-O-C stretching (oxazole ring) | |
| ~700-800 cm⁻¹ | C-Cl stretching | |
| Mass Spectrometry | [M]⁺ and [M+2]⁺ | Molecular ion peaks indicating the presence of one chlorine atom in a ~3:1 ratio. |
| Fragments | Loss of Cl, CH₂Cl, and fragmentation of the oxazole ring. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The values presented are estimates based on data from structurally similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable clues about the structure. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion, which would show two peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.[1]
Alternative and Complementary Analytical Techniques
While the spectroscopic trio of NMR, IR, and MS forms the foundation of structural analysis, other techniques can provide confirmatory data or be employed when the primary methods are inconclusive.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule.[2] This technique would definitively confirm the connectivity of the atoms in this compound and provide precise bond lengths and angles.
Computational Chemistry
In the absence of experimental data, or to support experimental findings, computational methods like Density Functional Theory (DFT) can be used to predict NMR chemical shifts.[3][4] Comparing the predicted spectra with the experimental data can significantly increase the confidence in the structural assignment.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
General Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
Ionization: Ionize the sample molecules using an appropriate method (e.g., electron impact for GC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.
Visualizing the Analytical Workflow
The process of confirming the structure of this compound involves a logical sequence of spectroscopic analyses.
Figure 1. Workflow for the spectroscopic analysis of this compound.
The complementary nature of these techniques provides a robust framework for structural confirmation.
Figure 2. Complementary information from different analytical techniques.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-(Chloromethyl)oxazole
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final product. 5-(Chloromethyl)oxazole is a valuable building block in medicinal chemistry, prized for its reactive chloromethyl group that allows for the introduction of the oxazole moiety into larger molecules. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, alongside a comparative look at viable alternative reagents.
Purity Assessment of this compound
A multi-pronged analytical approach is essential for a thorough evaluation of the purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the target compound and any potential impurities. Common impurities may arise from unreacted starting materials, byproducts of the cyclization reaction, or degradation of the product due to the reactive nature of the chloromethyl group.
Data Presentation: Comparative Analysis of Purity Assessment Techniques
The following table summarizes the key analytical techniques for assessing the purity of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Purity Specification |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information; quantitative NMR (qNMR) can determine absolute purity without a reference standard of the analyte.[1][2] | May not detect impurities that co-resonate with the main compound or are present at very low levels. | >95% (as determined by ¹H NMR) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, molecular weight confirmation, and identification of impurities based on fragmentation patterns.[3][4] | High sensitivity and selectivity for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile impurities. | >98% (by GC peak area) |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the main component and detection of non-volatile impurities. | Versatile for a wide range of compounds; can be coupled with various detectors (UV, MS).[5][6] | Method development can be time-consuming. | >98% (by HPLC peak area) |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Cl). | Confirms the empirical formula of the bulk material.[2][7] | Provides no information on the nature of impurities. | Within ±0.4% of theoretical values |
¹H and ¹³C NMR Spectral Data (Hypothetical)
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of similar oxazole derivatives.
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| This compound | δ 7.85 (s, 1H, H2), 7.20 (s, 1H, H4), 4.70 (s, 2H, CH₂Cl) | δ 151.0 (C2), 140.0 (C5), 125.0 (C4), 40.0 (CH₂Cl) |
| Potential Impurity: 5-(Hydroxymethyl)oxazole | δ 7.84 (s, 1H, H2), 7.15 (s, 1H, H4), 4.80 (d, 2H, CH₂OH), 2.50 (t, 1H, OH) | δ 151.2 (C2), 145.0 (C5), 123.0 (C4), 55.0 (CH₂OH) |
| Potential Impurity: Starting Aldehyde (e.g., from Van Leusen synthesis) | δ 9.50-10.0 (s, 1H, CHO) and other characteristic peaks | δ 190.0-200.0 (CHO) and other characteristic peaks |
Comparison with Alternative Reagents
Several alternatives to this compound can be employed to introduce a functionalized oxazole-5-methyl group. The choice of reagent often depends on the desired reactivity, stability, and the specific synthetic strategy.
| Alternative Reagent | Structure | Key Advantages | Key Disadvantages |
| 5-(Bromomethyl)oxazole | Oxazole ring with a -CH₂Br group at the 5-position | More reactive than the chloro-derivative, allowing for milder reaction conditions and potentially higher yields in nucleophilic substitutions.[8][9] | Generally more expensive and less stable than the chloro-analog. |
| 5-(Hydroxymethyl)oxazole | Oxazole ring with a -CH₂OH group at the 5-position | Commercially available; the hydroxyl group can be activated (e.g., to a tosylate or mesylate) to generate a good leaving group in situ. | Requires an additional activation step for nucleophilic substitution. |
| 5-(Aminomethyl)oxazole | Oxazole ring with a -CH₂NH₂ group at the 5-position | Useful for introducing a primary amine functionality for further elaboration, such as amide bond formation. | The amine group may require protection depending on the subsequent reaction conditions. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound.
Methodology:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard where I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the purity based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the main component and non-volatile impurities.
Methodology:
-
Sample Preparation: Prepare a solution of the sample (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential impurities have good absorbance (e.g., 254 nm).[1]
-
-
Analysis: Integrate the peak areas to determine the relative purity of the sample.
Elemental Analysis
Objective: To confirm the elemental composition.
Methodology:
-
A precisely weighed sample of the dried compound is combusted in a furnace in the presence of oxygen.[7]
-
The resulting gases (CO₂, H₂O, N₂, and HCl) are separated and quantified by a detector (e.g., thermal conductivity or infrared).
-
The weight percentages of C, H, N, and Cl are calculated and compared to the theoretical values. The accepted deviation is typically within ±0.4%.[2]
Visualizations
Experimental Workflow for Purity Assessment
Caption: A generalized experimental workflow for the purity assessment of this compound.
Logical Relationship of Analytical Techniques
Caption: Logical relationship between analytical techniques for purity assessment.
References
- 1. 5-hydroxy-2-methylbenzo[d]oxazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. SDS of 5-(Hydroxymethyl)-1,2-Oxazole-3-Carboxylic Acid, Safety Data Sheets, CAS 139297-56-6 - chemBlink [ww.chemblink.com]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR spectrum [chemicalbook.com]
- 6. 5-(Hydroxymethyl)-2-methyl-1,3-oxazole | CymitQuimica [cymitquimica.com]
- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Straightforward Preparation of Chiral 5-(Aminomethyl)oxazole Derivatives from α-Amino Esters and α-Lithiated Isocyanides [jstage.jst.go.jp]
Reactivity Face-Off: A Comparative Guide to 5-(Chloromethyl)oxazole and 5-(Bromomethyl)oxazole
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly influence the efficiency and success of a synthetic route. Among the versatile heterocyclic intermediates, 5-(halomethyl)oxazoles are valuable for introducing the oxazole moiety into target molecules. This guide provides an objective, data-supported comparison of the reactivity of two key analogues: 5-(chloromethyl)oxazole and 5-(bromomethyl)oxazole, focusing on their performance in nucleophilic substitution reactions.
Executive Summary
Fundamental chemical principles and analogous experimental data consistently demonstrate that 5-(bromomethyl)oxazole is a more reactive electrophile than this compound . This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions involving 5-(bromomethyl)oxazole typically proceed at a faster rate, under milder conditions, and often result in higher yields.
Comparative Reactivity in Nucleophilic Substitution
While direct side-by-side kinetic studies for this compound and 5-(bromomethyl)oxazole are not extensively documented in publicly available literature, a robust semi-quantitative comparison can be drawn from the well-established principles of alkyl halide reactivity and from experimental data available for analogous 2-halomethyl-4,5-diphenyloxazoles.[1][2] The following table summarizes the expected and reported differences in performance for a typical SN2 reaction.
| Parameter | 5-(Bromomethyl)oxazole | This compound | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride due to its larger ionic radius and greater polarizability, which stabilizes the negative charge of the leaving group.[1] |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | The more reactive electrophile requires less time to achieve complete conversion.[1] |
| Typical Reaction Temp. | Lower (e.g., Room Temp. to 50°C) | Higher (e.g., 50°C to reflux) | A higher energy barrier for displacing the chloride ion often necessitates more thermal energy.[1] |
| Typical Yield | High | Moderate to High | Milder reaction conditions for the bromo-derivative can lead to fewer side products and higher yields. In a study on 2-(halomethyl)-4,5-diphenyloxazoles, the bromomethyl derivative gave a 90% yield in a C-alkylation reaction, while the chloromethyl analog yielded only 40% under the same conditions.[2] |
| Choice of Base | Mild base (e.g., K₂CO₃, Et₃N) | Stronger base may be required (e.g., NaH) | The higher reactivity of the bromo compound allows for the use of weaker, less aggressive bases.[1] |
| Solvent Choice | Aprotic solvents (e.g., THF, Acetonitrile) | Polar aprotic solvents (e.g., DMF, DMSO) | More polar solvents may be needed to facilitate the substitution of the less reactive chloro-derivative.[1] |
Reaction Mechanism and Workflow
The nucleophilic substitution reaction of 5-(halomethyl)oxazoles proceeds via a standard SN2 mechanism. The nucleophile attacks the electrophilic methylene carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-halogen bond breaking. This process results in the displacement of the halide ion and the formation of the new substituted product.
Caption: Generalized SN2 reaction mechanism for the nucleophilic substitution of 5-(halomethyl)oxazoles.
A typical experimental workflow for a nucleophilic substitution on these substrates involves the reaction of the 5-(halomethyl)oxazole with a nucleophile in a suitable solvent, often in the presence of a base. The reaction progress is monitored, followed by an aqueous workup and purification of the final product.
Caption: A generalized experimental workflow for nucleophilic substitution.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the starting materials and a subsequent nucleophilic substitution reaction.
Synthesis of this compound
A common method for the synthesis of this compound is the chloromethylation of a suitable oxazole precursor.[3]
Materials:
-
Oxazole precursor
-
Chloromethylating agent (e.g., bis(chloromethyl) ether)
-
Lewis acid catalyst (e.g., ZnCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the oxazole precursor in dichloromethane at 0 °C, add the Lewis acid catalyst (e.g., 1.2 equivalents of ZnCl₂).
-
Slowly add the chloromethylating agent (e.g., bis(chloromethyl) ether) to the reaction mixture while maintaining the temperature between 0-5 °C.[3]
-
Allow the reaction to stir at a controlled temperature (e.g., 20 °C) and monitor its progress by thin-layer chromatography (TLC).[3]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. A reported yield for a similar chloromethylation is 78%.[3]
Synthesis of 5-(Bromomethyl)oxazole
The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles, which can be adapted for the synthesis of a precursor to 5-(bromomethyl)oxazole.[4][5] Alternatively, direct bromination of a 5-methyloxazole derivative can be employed.
Via Van Leusen Reaction (Hypothetical Adaptation):
-
React an appropriate aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in methanol to form the 5-substituted oxazole ring.[4][5]
-
If a 5-(hydroxymethyl)oxazole is synthesized, it can be subsequently converted to 5-(bromomethyl)oxazole using a standard brominating agent like PBr₃ or CBr₄/PPh₃.
Via Direct Bromination (Hypothetical Adaptation):
-
Dissolve 5-methyloxazole in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 5-(bromomethyl)oxazole.
Comparative Nucleophilic Substitution with Piperidine (Illustrative Protocol)
This protocol illustrates the likely differences in reaction conditions for the two halomethyl oxazoles.
Reaction with 5-(Bromomethyl)oxazole:
-
To a solution of 5-(bromomethyl)oxazole (1.0 eq.) in acetonitrile, add piperidine (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at room temperature for an expected duration of 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield 5-(piperidin-1-ylmethyl)oxazole.
Reaction with this compound:
-
To a solution of this compound (1.0 eq.) in a more polar solvent such as DMF, add piperidine (1.2 eq.) and a stronger base like sodium hydride (1.5 eq.) or an excess of a weaker base.
-
Heat the reaction mixture to 60-80 °C and stir for an expected duration of 8-16 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to afford 5-(piperidin-1-ylmethyl)oxazole.
Conclusion
The choice between this compound and 5-(bromomethyl)oxazole as a synthetic precursor has significant implications for reaction efficiency and overall synthetic strategy. The superior reactivity of 5-(bromomethyl)oxazole allows for milder reaction conditions, shorter reaction times, and potentially higher yields, making it the preferred reagent for many applications, especially in complex, multi-step syntheses where preserving sensitive functional groups is crucial. While this compound may be a more cost-effective starting material, the need for more forcing conditions and the potential for lower yields must be carefully considered in the context of the overall synthetic goals. This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Guide to Cross-Reactivity Studies of 5-(Chloromethyl)oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The introduction of a chloromethyl group at the 5-position of the oxazole ring creates a reactive electrophilic center, which can be a key feature for targeted covalent inhibition but also a potential source of off-target interactions, or cross-reactivity. Understanding and characterizing the cross-reactivity profile of 5-(chloromethyl)oxazole derivatives is therefore a critical step in the development of safe and effective therapeutic agents.
This guide provides a framework for conducting and presenting cross-reactivity studies for this class of compounds, offering a comparative analysis of methodologies and data presentation techniques.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the interaction of a compound with targets other than its intended primary target, can lead to unforeseen side effects or toxicity. For this compound derivatives, the electrophilic nature of the chloromethyl group necessitates a thorough investigation of potential covalent binding to off-target proteins. A comprehensive cross-reactivity assessment is essential for a robust preclinical safety evaluation.
Experimental Strategies for Assessing Cross-Reactivity
A multi-faceted approach is recommended to build a comprehensive cross-reactivity profile. This typically involves a combination of targeted and unbiased screening methods.
Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs. Profiling a compound against a broad panel of kinases is a standard approach to identify potential cross-reactivity.
Experimental Protocol: Kinase Inhibition Assay
-
Compound Preparation : Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions to determine the half-maximal inhibitory concentration (IC50).
-
Assay Plate Preparation : In a multi-well assay plate, add the kinase, a suitable substrate, and ATP.
-
Incubation : Add the test compound to the assay plate and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection : Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., using [γ-³³P]ATP) or fluorescence-based assays.
-
Data Analysis : Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Affinity Chromatography Coupled with Mass Spectrometry
This unbiased approach helps to identify the cellular proteins that physically interact with the test compound.
Experimental Protocol: Affinity Chromatography
-
Matrix Immobilization : Synthesize an analogue of the this compound derivative with a linker and immobilize it on a solid support (e.g., sepharose beads) to create an affinity matrix.
-
Cell Lysate Preparation : Prepare a protein extract from cultured cells or tissue homogenates.
-
Affinity Purification : Incubate the cell lysate with the affinity matrix to allow the compound to bind to its target proteins.
-
Washing : Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution : Elute the specifically bound proteins from the matrix.
-
Protein Identification : Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein increases its thermal stability.
Experimental Protocol: CETSA
-
Cell Treatment : Treat cultured cells with the this compound derivative or a vehicle control.
-
Heating : Heat the cells at a range of temperatures.
-
Cell Lysis : Lyse the cells to release the proteins.
-
Protein Quantification : Separate the soluble and aggregated proteins by centrifugation and quantify the amount of a specific protein in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is crucial for comparing the cross-reactivity profiles of different this compound derivatives.
Table 1: Kinase Selectivity Profile
This table should summarize the inhibitory activity of the compounds against a panel of representative kinases.
| Kinase Target | Derivative A IC50 (nM) | Derivative B IC50 (nM) | Alternative Compound X IC50 (nM) |
| Primary Target | 15 | 25 | 10 |
| Off-Target Kinase 1 | 1,200 | >10,000 | 500 |
| Off-Target Kinase 2 | >10,000 | 8,500 | 2,300 |
| Off-Target Kinase 3 | 5,300 | >10,000 | >10,000 |
Table 2: Summary of Off-Target Proteins Identified by Affinity Chromatography-Mass Spectrometry
This table should list the off-target proteins identified for each compound, along with a measure of enrichment.
| Protein ID (UniProt) | Gene Name | Protein Name | Derivative A Fold Enrichment | Derivative B Fold Enrichment |
| P04637 | TP53 | Cellular tumor antigen p53 | 5.2 | 1.3 |
| Q09472 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.8 | 2.1 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 1.5 | 1.2 |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
This table should present the change in melting temperature (ΔTm) for the primary target and any identified off-targets.
| Protein Target | Treatment | Melting Temperature (Tm) in °C (Mean ± SD) | ΔTm (°C) vs. Vehicle |
| Primary Target | Vehicle | 52.1 ± 0.3 | - |
| Derivative A | 56.5 ± 0.4 | +4.4 | |
| Derivative B | 55.8 ± 0.2 | +3.7 | |
| Off-Target 1 | Vehicle | 58.3 ± 0.2 | - |
| Derivative A | 59.1 ± 0.3 | +0.8 | |
| Derivative B | 58.4 ± 0.2 | +0.1 |
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: A generalized workflow for assessing the cross-reactivity of this compound derivatives.
Caption: A conceptual diagram illustrating the on-target and off-target interactions of a this compound derivative.
Conclusion
A thorough and systematic evaluation of cross-reactivity is indispensable in the development of this compound derivatives for therapeutic use. By employing a combination of targeted and unbiased experimental approaches and presenting the data in a clear, comparative format, researchers can build a comprehensive understanding of a compound's interaction profile. This, in turn, facilitates the selection of candidates with the most favorable safety and efficacy profiles for further development. The methodologies and data presentation formats outlined in this guide provide a robust framework for these critical studies.
References
- 1. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(Chloromethyl)oxazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-(Chloromethyl)oxazole, a halogenated organic compound, ensuring the protection of personnel and compliance with regulatory standards.
Hazard Profile and Safety Considerations
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] |
| Eye Damage | Causes serious eye damage.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
1. Waste Segregation and Collection:
-
Separate Waste Streams: Collect waste containing this compound separately from other chemical waste. It is crucial to segregate halogenated organic waste from non-halogenated solvents.[4][5][7] This practice is often more environmentally sound and can reduce disposal costs.[4]
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[6][7] The container should be made of a compatible material, such as polyethylene.[6] Avoid using metal containers, as halogenated solvents can produce acids that corrode metal.[6]
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first waste is added.[4] The label must clearly identify the contents, including the full chemical name "this compound" and any other components in the waste mixture.
2. Storage of Waste:
-
Secure and Ventilated Area: Store the waste container in a designated, secure, cool, and well-ventilated area, such as a flammable storage cabinet or a cabinet under a fume hood.[6][8]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[6]
-
Keep Container Closed: Always keep the waste container tightly sealed when not in use to prevent the release of vapors.[4][6][8]
3. Spill Management:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material.[6] Wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[6] Place the absorbent material in a sealed bag and dispose of it as hazardous waste.[4]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]
4. Disposal Request and Pickup:
-
Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
Contact EHS: Arrange for the pickup of your hazardous waste by contacting your institution's EHS office.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 5-(tert-Butyl)-2-(chloromethyl)oxazole | 224441-73-0 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 5-(Chloromethyl)oxazole
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for 5-(Chloromethyl)oxazole (CAS No. 172649-57-9), including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 172649-57-9
-
Molecular Formula: C₄H₄ClNO
-
Molecular Weight: 117.53 g/mol
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | GHS07 | Danger | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage.[1][2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Danger | H335: May cause respiratory irritation.[1][2][3] |
| Flammable Liquid (Category 4) | None | Warning | H227: Combustible liquid.[1][2] |
Note: GHS pictograms are representative based on hazard statements for similar compounds, as a specific pictogram for this compound was not found in the immediate search results.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn at all times when handling this compound.[3]
-
Eye Protection: Chemical safety goggles that meet ANSI Z87 standards are required.[4] If there is a splash hazard, a face shield should also be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are necessary to prevent skin contact.[5] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat is required to protect skin and clothing.[5] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls, such as Tychem 2000, are recommended.[6]
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4][6]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[3][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[7] |
Spill and Leak Procedures
In the event of a spill, follow these step-by-step procedures.
For Minor Spills (less than 4 Liters):
-
Alert Personnel: Notify others in the immediate area of the spill.[9]
-
Ensure Proper PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined above.[10]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[5][9] Work from the outside of the spill inwards.[11]
-
Absorb the Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[5][10]
-
Decontaminate the Area: Clean the spill area with soap and water.[10] Collect all cleaning materials and place them in the hazardous waste container.
-
Ventilate: Ensure the area is well-ventilated.
For Major Spills (greater than 4 Liters):
-
Evacuate: Immediately evacuate the area.[12]
-
Alert Emergency Services: Contact your institution's emergency response team or local emergency services.
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, in a designated and clearly labeled "Halogenated Organic Waste" container.[5]
-
Container Requirements: Waste containers must be made of a compatible material, be kept closed except when adding waste, and stored in a secondary containment bin.[13]
-
Empty Containers: The first rinse of any empty containers must be collected and disposed of as hazardous waste.[13]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
Below is a workflow diagram outlining the safe handling procedures for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 172649-57-9|this compound|BLD Pharm [bldpharm.com]
- 2. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. acs.org [acs.org]
- 12. 172649-57-9 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
